OfChi-h-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28ClN5O3 |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C25H28ClN5O3/c1-17(2)34-15-5-14-30-24(33)20-6-3-4-7-21(20)31-22(28-29-25(30)31)12-13-23(32)27-16-18-8-10-19(26)11-9-18/h3-4,6-11,17H,5,12-16H2,1-2H3,(H,27,32) |
InChI Key |
QQTNTMQQHPDLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
OfChi-h-IN-2: A Technical Guide to its Mechanism of Action as a Potent Chitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OfChi-h-IN-2, also identified as compound TQ19, is a potent and specific inhibitor of the insect chitinase OfChi-h, an enzyme crucial for the molting process in lepidopteran pests like the Asian corn borer, Ostrinia furnacalis. With a reported high affinity for its target, this compound presents a promising avenue for the development of novel and selective insecticides. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, detailing the biochemical interaction with its target enzyme and the subsequent physiological effects on the insect. The document summarizes the available quantitative data, outlines generalized experimental protocols for the study of OfChi-h inhibitors, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction to OfChi-h: A Key Target for Insect Control
Chitin is a vital structural component of the insect exoskeleton, or cuticle. The synthesis and degradation of chitin are tightly regulated processes, particularly during molting, where the old exoskeleton is shed to allow for growth. Chitinases are enzymes that hydrolyze the β-1,4-glycosidic bonds in chitin, playing a critical role in the degradation of the old cuticle.
Ostrinia furnacalis possesses multiple chitinases, among which OfChi-h stands out due to its specific expression during the molting process. Inhibition of OfChi-h disrupts the normal degradation of the old cuticle, leading to molting failure and ultimately, the death of the insect. This makes OfChi-h a highly attractive target for the development of selective and effective insecticides.
This compound: A Potent Inhibitor of OfChi-h
This compound (compound TQ19) has been identified as a potent inhibitor of OfChi-h. While detailed studies on its specific binding mode are not extensively available in the public domain, its low inhibition constant (Ki) suggests a high affinity for the enzyme's active site.
Quantitative Data
The primary quantitative measure of this compound's efficacy is its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Target Enzyme | Ki (μM) |
| This compound (TQ19) | OfChi-h | 0.33 |
This table will be expanded with further quantitative data as it becomes publicly available.
Mechanism of Action: Competitive Inhibition
Based on the behavior of similar enzyme-inhibitor systems, this compound likely acts as a competitive inhibitor of OfChi-h. This implies that the inhibitor molecule resembles the natural substrate (chitin) and binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.
Signaling Pathway Disruption
The inhibition of OfChi-h by this compound directly interferes with the molting signaling pathway. Successful molting is a complex process orchestrated by a cascade of hormones, primarily ecdysteroids. The degradation of the old cuticle by chitinases like OfChi-h is a critical downstream event in this pathway.
Caption: Simplified signaling pathway of insect molting and the point of intervention by this compound.
Experimental Protocols
Expression and Purification of Recombinant OfChi-h
To perform in vitro inhibition assays, a pure source of the OfChi-h enzyme is required. This is typically achieved by expressing the recombinant protein in a suitable host system.
Workflow for OfChi-h Expression and Purification:
Caption: General experimental workflow for the production of recombinant OfChi-h.
Protocol:
-
Gene Amplification and Cloning: The coding sequence of OfChi-h is amplified by PCR from O. furnacalis cDNA and cloned into an expression vector containing a purification tag (e.g., a polyhistidine-tag).
-
Transformation: The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).
-
Protein Expression: The bacterial culture is grown to a suitable density, and protein expression is induced (e.g., with IPTG).
-
Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography that binds to the purification tag.
-
Verification: The purity and concentration of the purified OfChi-h are determined using SDS-PAGE and a protein concentration assay.
Enzymatic Inhibition Assay
The inhibitory activity of this compound against OfChi-h is determined using an enzymatic assay that measures the rate of chitin substrate degradation.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the purified OfChi-h enzyme, and varying concentrations of this compound.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic chitin substrate (e.g., 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside).
-
Measurement: The rate of product formation is measured over time using a spectrophotometer or fluorometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data is fitted to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the Ki value.
In Vivo Bioassays
To assess the insecticidal activity of this compound, in vivo bioassays are conducted on the target pest, Ostrinia furnacalis.
Protocol:
-
Insect Rearing: O. furnacalis larvae are reared on an artificial diet under controlled environmental conditions.
-
Inhibitor Administration: this compound is incorporated into the artificial diet at various concentrations.
-
Exposure: Larvae of a specific instar are fed the treated diet for a defined period.
-
Observation: The larvae are monitored daily for mortality, developmental abnormalities (e.g., failed molting), and effects on pupation and adult emergence.
-
Data Collection: Quantitative data such as larval mortality rates, pupation rates, and emergence rates are recorded. The LC50 (lethal concentration for 50% of the population) can be calculated from this data.
Conclusion and Future Directions
This compound is a potent inhibitor of the essential molting enzyme OfChi-h in Ostrinia furnacalis. Its high affinity for the target enzyme makes it a strong candidate for the development of a novel insecticide. Further research is needed to fully elucidate its binding mode within the OfChi-h active site, to conduct comprehensive in vivo efficacy and safety studies, and to optimize its formulation for agricultural applications. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation chitinase inhibitors.
An In-depth Technical Guide on the Function and Inhibition of Ostrinia furnacalis Chitinase-h (OfChi-h)
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the function of Chitinase-h from Ostrinia furnacalis (OfChi-h), a key enzyme in the molting process of lepidopteran insects. While the specific molecule "OfChi-h-IN-2" was not identified in the reviewed literature, this guide focuses on the crucial role of OfChi-h and the therapeutic strategy of its inhibition, drawing on data from known inhibitors. OfChi-h's exclusive presence in Lepidoptera makes it a promising target for developing eco-friendly and highly selective pesticides.[1] This guide details the enzyme's mechanism, presents quantitative data on its inhibition, outlines relevant experimental protocols, and provides visual diagrams of key pathways and workflows to facilitate understanding and further research.
Introduction to OfChi-h: A Prime Target for Insect Control
Chitinase-h (Chi-h) is a member of the glycoside hydrolase family 18 (GH18) and is an indispensable enzyme for lepidopteran insects, such as the destructive agricultural pest Ostrinia furnacalis (the Asian corn borer).[1][2] Its primary function is the degradation of chitin, a major structural component of the insect cuticle.[1][3] The molting process, which is essential for insect growth and development, is critically dependent on the enzymatic activity of Chi-h.[1][4]
A key characteristic of Chi-h is its exclusive distribution in lepidopteran insects, making it an attractive target for the development of selective pesticides that would not harm beneficial insects like parasitic wasps and bees.[1] The structure of Chi-h is also significantly different from human and other insect chitinases, further enhancing its potential as a safe and specific target.[1] This guide will explore the function of OfChi-h and the consequences of its inhibition.
The Core Function and Mechanism of OfChi-h
OfChi-h functions as a processive exo-chitinase, meaning it cleaves chitin chains sequentially from one end.[4][5] It possesses a long, deep, and asymmetric substrate-binding cleft that can accommodate a chito-oligosaccharide chain.[3][4][5] The crystal structure of OfChi-h in complex with a substrate analog revealed seven distinct sugar-binding subsites, labeled -5 to +2.[1] The enzymatic cleavage of the β-1,4-glycosidic bond occurs between the -1 and +1 subsites.[1]
OfChi-h acts synergistically with another chitinase, an endo-chitinase called OfChtI, to efficiently degrade the highly structured and insoluble chitin of the old insect cuticle during molting.[5] While OfChtI shows higher activity towards soluble substrates, OfChi-h outperforms it in hydrolyzing insoluble substrates like insect cuticle and α-chitin.[4][5] This synergistic action is crucial for the successful shedding of the exoskeleton.
Inhibition of OfChi-h: A Pathway to Pest Management
Given its essential role in molting, the inhibition of OfChi-h leads to severe developmental defects and lethality in lepidopteran insects.[1][4] The injection of an OfChi-h inhibitor into O. furnacalis larvae, for instance, resulted in significant pupation defects.[4][5] This makes the development of potent and specific OfChi-h inhibitors a promising strategy for pest control.
Researchers have identified several compounds that inhibit OfChi-h activity. These inhibitors typically bind within the substrate-binding cleft, preventing the chitin polymer from accessing the catalytic site. One study identified a novel tetracyclic compound, designated 6a , which demonstrated high inhibitory activity by binding tightly to the -3 to -1 subsites of the enzyme.[1]
Quantitative Data on OfChi-h Inhibition
The effectiveness of various compounds in inhibiting OfChi-h has been quantified. The following table summarizes key inhibitory data from the literature.
| Inhibitor Compound | Target Enzyme | Inhibition Constant (Ki) | Percent Inhibition | Notes |
| Compound 6a | OfChi-h | 58 nM (0.058 µM) | Not specified | A novel, potent tetracyclic inhibitor developed through a conformational restriction approach.[1] |
| TMG-(GlcNAc)4 | OfChi-h | Not specified | ~95% at 10 µM | A substrate analog that acts as a potent inhibitor.[5] |
| TMG-(GlcNAc)2 | OfChi-h | Not specified | ~65% at 10 µM | A substrate analog showing moderate inhibitory activity.[5] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is fundamental to drug discovery. The following protocols are based on methodologies cited in the research of OfChi-h.
This protocol is used to determine the potency of a potential inhibitor against OfChi-h.
-
Enzyme and Substrate Preparation:
-
Recombinant OfChi-h is expressed and purified.
-
A suitable chromogenic or fluorogenic chitin substrate is prepared. For OfChi-h, various insoluble substrates like insect cuticle or α-chitin, as well as soluble substrates like ethylene glycol chitin (EGC), can be used.[5]
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing a defined concentration of OfChi-h in an appropriate buffer.
-
Add varying concentrations of the test inhibitor compound to the mixture.
-
Incubate the enzyme with the inhibitor for a specified period to allow for binding.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the chitin substrate to the enzyme-inhibitor mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time.[5]
-
-
Quantification of Activity:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.
-
Plot the inhibition data to determine inhibitory constants such as IC50 or Ki.[1]
-
This protocol is used to determine the three-dimensional structure of OfChi-h, often in complex with an inhibitor, to understand the binding mode.
-
Protein Crystallization:
-
Concentrate purified OfChi-h to a high concentration.
-
If studying an inhibitor complex, incubate the protein with the inhibitor compound.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
-
Data Collection:
-
Once suitable crystals are grown, they are cryo-protected and flash-frozen in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron X-ray source.
-
Collect diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Determine the initial phases, often by molecular replacement using a homologous structure (e.g., the bacterial homolog SmChiA) as a search model.[5]
-
Build an atomic model of the protein (and inhibitor) into the resulting electron density map.
-
Refine the model against the experimental data to improve its quality and agreement with the data. The final structure provides detailed insights into the protein's architecture and the inhibitor's binding interactions.[1]
-
Mandatory Visualizations
References
- 1. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of group II chitinase (ChtII) catalysis completes the puzzle of chitin hydrolysis in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
OfChi-h-IN-2: A Selective Chitinase Inhibitor for Agricultural Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases are a family of enzymes that catalyze the degradation of chitin, a major structural component of the exoskeletons of insects and the cell walls of fungi. Due to their critical role in insect molting and development, chitinases have emerged as a promising target for the development of novel and selective insecticides. OfChi-h, a specific chitinase found exclusively in lepidopteran insects, represents a particularly attractive target for pest control. This technical guide provides a comprehensive overview of OfChi-h-IN-2 (also known as compound TQ19), a potent and selective inhibitor of OfChi-h, intended for researchers, scientists, and professionals in the field of drug development and crop protection.
This compound has been identified as a significant inhibitor of the chitinase OfChi-h, which is found in the Asian corn borer (Ostrinia furnacalis), a destructive agricultural pest.[1] Its inhibitory action on this key enzyme disrupts the molting process, leading to impaired growth and development of the insect larvae. This guide will delve into the quantitative data available for this compound, detailed experimental protocols for its evaluation, and the broader context of its mechanism of action and potential applications.
Quantitative Data
The inhibitory potency of this compound against its target enzyme, OfChi-h, has been determined through in vitro enzymatic assays. The key quantitative metric for its efficacy is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Organism |
| This compound (TQ19) | OfChi-h | 0.33 µM | Ostrinia furnacalis (Asian corn borer) |
Table 1: Inhibitory Activity of this compound against OfChi-h
Mechanism of Action and Signaling Pathway
This compound exerts its insecticidal effect by directly inhibiting the enzymatic activity of OfChi-h. This enzyme plays a crucial role in the insect molting process, which is essential for larval growth and metamorphosis. The molting process is a complex cascade of events regulated by various hormones and enzymes, with chitinases being responsible for the degradation of the old cuticle, allowing the insect to shed its exoskeleton and grow.
By inhibiting OfChi-h, this compound disrupts this critical step in the molting cycle. This leads to the inability of the larvae to properly shed their old cuticle, resulting in molting defects, growth arrest, and ultimately, mortality. The selectivity of this compound for the lepidopteran-specific OfChi-h is a key attribute, suggesting a lower potential for off-target effects on non-lepidopteran insects and other organisms.
Caption: Signaling pathway of insect molting and the inhibitory action of this compound.
Experimental Protocols
The evaluation of chitinase inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Chitinase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against OfChi-h using a fluorogenic substrate.
Objective: To determine the inhibition constant (Ki) of this compound against OfChi-h.
Materials:
-
Recombinant OfChi-h enzyme
-
This compound (TQ19)
-
4-methylumbelliferyl-N,N′-diacetyl-β-D-chitobioside (MU-β-(GlcNAc)2) (fluorogenic substrate)
-
Assay buffer (e.g., 20 mM sodium phosphate, pH 6.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black, for fluorescence measurements)
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer containing a final DMSO concentration of 1-2%.
-
Prepare a working solution of OfChi-h in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
This compound solution at various concentrations (or DMSO for control)
-
OfChi-h enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate MU-β-(GlcNAc)2 to each well.
-
Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30-60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (slopes of the fluorescence versus time curves).
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Caption: Experimental workflow for in vitro screening and characterization of chitinase inhibitors.
In Vivo Efficacy Evaluation
This protocol outlines a general procedure for assessing the in vivo effects of this compound on the larvae of Ostrinia furnacalis.
Objective: To evaluate the impact of this compound on the growth, development, and mortality of Ostrinia furnacalis larvae.
Materials:
-
Ostrinia furnacalis larvae (e.g., 3rd or 4th instar)
-
This compound (TQ19)
-
Artificial diet for insect rearing
-
Microinjector or feeding assay setup
-
Rearing containers
-
Stereomicroscope
Procedure:
-
Inhibitor Administration:
-
Injection Method: Dissolve this compound in a suitable solvent and inject a precise volume into the hemocoel of each larva using a microinjector. A control group should be injected with the solvent alone.
-
Feeding Method: Incorporate this compound at various concentrations into the artificial diet. Place larvae in rearing containers with the treated diet. A control group should be fed an untreated diet.
-
-
Observation and Data Collection:
-
Rear the larvae under controlled environmental conditions (temperature, humidity, and photoperiod).
-
At regular intervals (e.g., every 24 hours), observe the larvae for:
-
Mortality rates
-
Molting defects (e.g., inability to shed old cuticle)
-
Behavioral changes
-
Growth inhibition (e.g., larval weight)
-
Developmental delays or abnormalities
-
-
-
Data Analysis:
-
Calculate the percentage of mortality for each treatment group.
-
Statistically analyze the differences in larval weight, development time, and the incidence of molting defects between the treated and control groups.
-
Determine the median lethal dose (LD50) or median lethal concentration (LC50) of this compound.
-
Selectivity Profile
A crucial aspect of developing a safe and effective insecticide is its selectivity. An ideal insecticide should be highly potent against the target pest while exhibiting minimal or no activity against non-target organisms, including beneficial insects, humans, and other animals.
For a chitinase inhibitor, selectivity is typically assessed by comparing its inhibitory activity against the target insect chitinase (e.g., OfChi-h) with its activity against chitinases from other species, particularly human chitinases such as chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase). High selectivity for the insect enzyme over human enzymes is a critical indicator of a favorable safety profile. While specific selectivity data for this compound is not publicly available, this remains a critical area for its further development and evaluation as a viable agricultural insecticide.
Conclusion
This compound (TQ19) is a potent inhibitor of the lepidopteran-specific chitinase OfChi-h, demonstrating its potential as a lead compound for the development of a novel class of insecticides. Its targeted mechanism of action, which disrupts the essential molting process in pests like the Asian corn borer, offers a promising avenue for effective and potentially safer pest management strategies. Further research focusing on its in vivo efficacy, selectivity profile against a broad range of non-target organisms, and formulation development will be crucial in realizing its full potential in agricultural applications. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in the ongoing effort to develop innovative and sustainable solutions for crop protection.
References
A Technical Guide to the Development of Lepidopteran-Specific Insecticides
For Researchers, Scientists, and Drug Development Professionals
The order Lepidoptera, which includes moths and butterflies, comprises many of the world's most significant agricultural pests. The development of insecticides that are specifically toxic to these pests while sparing beneficial insects, vertebrates, and the environment is a cornerstone of modern integrated pest management (IPM). This guide provides a technical overview of the core strategies, molecular targets, and experimental methodologies that underpin the discovery and development of lepidopteran-specific insecticides.
Key Molecular Targets for Lepidopteran-Specific Insecticides
The specificity of an insecticide is primarily determined by its molecular target. Several physiological and biochemical systems unique to or divergent in Lepidoptera have been successfully exploited.
1.1. Midgut Epithelial Receptors
The insect midgut is a primary target, especially for microbial insecticides. The specificity of Bacillus thuringiensis (Bt) Cry toxins, for example, is famously dictated by the presence of specific receptors on the surface of midgut epithelial cells in susceptible lepidopteran larvae.[1][2]
-
Mechanism: Upon ingestion, Bt protoxin crystals are solubilized in the alkaline midgut environment and activated by proteases. The activated toxin then binds to specific high-affinity receptors, such as cadherin-like proteins, aminopeptidases N, and alkaline phosphatases.[2][3] This binding initiates a conformational change and the formation of oligomeric pre-pore structures, which then insert into the cell membrane, creating lytic pores.[1][3] The resulting osmotic imbalance leads to cell lysis, gut paralysis, and eventual larval death.[1][2]
-
Specificity Driver: The unique composition and structure of these receptor proteins in different insect orders is the primary determinant of Bt toxin specificity.
1.2. Ryanodine Receptors (RyRs)
Ryanodine receptors are intracellular calcium channels located in the sarcoplasmic reticulum of muscle cells, essential for muscle contraction.[4][5] The discovery of diamide insecticides marked a significant breakthrough in developing potent and selective lepidopteran control agents.[6]
-
Mechanism: Diamide insecticides, such as chlorantraniliprole and flubendiamide, are allosteric modulators that lock the RyR in an open state.[4] This causes an uncontrolled and sustained release of Ca2+ from internal stores into the cytoplasm of muscle cells, leading to rapid feeding cessation, muscle paralysis, and death.[4][6]
-
Specificity Driver: The high selectivity of diamides is attributed to significant structural differences between insect and mammalian RyRs.[4] Point mutations in specific regions of the lepidopteran RyR gene, such as at positions G4946 and I4790, have been linked to resistance, highlighting these areas as critical for diamide binding and insecticide selectivity.[7][8]
1.3. Chitin Metabolism
Chitin is a vital structural polysaccharide in the insect exoskeleton (cuticle) and is absent in vertebrates and plants, making its metabolic pathway an excellent target.[9][10]
-
Mechanism: Chitin Synthesis Inhibitors (CSIs), primarily from the benzoylphenylurea (BPU) class, disrupt the formation of new cuticle during molting.[11][12] They interfere with the enzyme chitin synthase, which is responsible for polymerizing N-acetyl-d-glucosamine into chitin chains.[10] Larvae exposed to CSIs are unable to properly molt, leading to a ruptured cuticle and death.[11]
-
Specificity Driver: A recently identified target, Group h chitinase (Chi-h), is an enzyme critical for molting that is found exclusively in Lepidoptera, making it an ideal target for developing highly specific insecticides.[9][13]
Quantitative Efficacy of Lepidopteran Insecticides
The efficacy of insecticidal compounds is typically quantified using bioassays to determine the concentration required to elicit a specific response, most commonly mortality. The LC50 (lethal concentration for 50% of the population) is a standard metric.
Table 1: Comparative Efficacy of Chitin Synthesis Inhibitors against Lepidopteran Pests
| Compound | Target Species | Bioassay Type | Efficacy Metric (LC50/EC50) | Reference |
|---|---|---|---|---|
| Hexaflumuron | Ephestia figulilella | Larval Spray | 95.38 ppm (EC50) | [11] |
| Lufenuron | Ephestia figulilella | Larval Spray | 379.21 ppm (EC50) | [11] |
| Hexaflumuron | Leptinotarsa decemlineata | Not Specified | 0.79 mg ai/L (LC50) | [11] |
| Lufenuron | Leptinotarsa decemlineata | Not Specified | 27.3 mg ai/L (LC50) |[11] |
Table 2: Documented Resistance in Lepidoptera due to Target-Site Mutations
| Insecticide Class | Target Site | Pest Species | Key Mutation(s) | Reference |
|---|---|---|---|---|
| Diamides | Ryanodine Receptor (RyR) | Plutella xylostella | G4946E, I4790M | [7][8] |
| Diamides | Ryanodine Receptor (RyR) | Tuta absoluta | G4946E, I4790M, G4903V, I4746T | [7] |
| Diamides | Ryanodine Receptor (RyR) | Spodoptera frugiperda | I4790M/K | [5] |
| Organophosphates | Acetylcholinesterase (AChE) | Various Lepidoptera | Multiple described | [14][15] |
| Pyrethroids | Voltage-Gated Sodium Channel | Various Lepidoptera | Multiple described |[14][16] |
Experimental Protocols for Insecticide Development
Rigorous and standardized experimental protocols are essential for the evaluation and characterization of novel insecticidal compounds.
3.1. Larval Bioassay (Diet Incorporation Method)
This method is a gold standard for determining the efficacy of ingested insecticides.[17]
-
Preparation of Insecticide Stock: Prepare a high-concentration stock solution of the test compound using a suitable solvent (e.g., acetone for non-water-soluble compounds).[18]
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of desired test concentrations (typically 5-7 concentrations).
-
Diet Preparation: Prepare a standardized artificial diet for the target lepidopteran species. While the diet is still liquid and cooling (~50-60°C), add a precise volume of the insecticide dilution to a known volume of diet and mix thoroughly to ensure homogeneity. A control diet should be prepared with the solvent alone.
-
Dispensing: Dispense the treated and control diets into the wells of a multi-well bioassay tray (e.g., 128-well trays).[19] Allow the diet to solidify.
-
Infestation: Place one neonate (first-instar) larva into each well using a fine-tipped camel-hair brush. Seal the tray with a breathable, self-adhesive cover.
-
Incubation: Incubate the trays under controlled environmental conditions (e.g., 25±1°C, >60% RH, 16:8 L:D photoperiod).
-
Data Collection: After a set period (typically 7 days), assess larval mortality and growth inhibition for each concentration. Larvae that are dead or have failed to develop beyond the first instar are often counted as casualties.
-
Analysis: Use probit analysis to calculate the LC50 or EC50 (effective concentration for 50% response) values and their 95% confidence intervals from the mortality data.[20]
3.2. Radioligand Binding Assay for Ryanodine Receptors
This protocol is used to determine if a compound interacts with the RyR and to quantify its binding affinity.
-
Tissue Preparation: Dissect thoracic muscle from the target lepidopteran species (e.g., Tuta absoluta) on ice.[7]
-
Membrane Preparation: Homogenize the tissue in a chilled buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate at low speed to remove debris. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the RyRs. Resuspend the pellet in a suitable buffer.
-
Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, a radiolabeled ligand specific for the RyR (e.g., [3H]ryanodine or a labeled diamide), and varying concentrations of the unlabeled test compound (competitor).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at a specific temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand. Quickly wash the filter with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the competitor concentration. Use non-linear regression to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant), which reflects the binding affinity of the test compound.
Visualizations of Pathways and Workflows
4.1. Signaling Pathways and Modes of Action
Visualizing the molecular cascade of events is crucial for understanding an insecticide's mode of action.
Caption: Mode of action of Bacillus thuringiensis (Bt) Cry toxins in lepidopteran larvae.
Caption: Mode of action of diamide insecticides on the ryanodine receptor.
4.2. Experimental and Logical Workflows
A structured workflow is key to efficient insecticide discovery programs.
Caption: High-throughput screening (HTS) workflow for novel insecticide discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of Bacillus thuringiensis Cry and Cyt toxins and their potential for insect control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ryanodine receptor point mutations confer diamide insecticide resistance in tomato leafminer, Tuta absoluta (Lepidoptera: Gelechiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chimeric Investigations into the Diamide Binding Site on the Lepidopteran Ryanodine Receptor - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 11. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - Group h Chitinase: A Molecular Target for the Development of Lepidopteran-Specific Insecticides - figshare - Figshare [figshare.com]
- 14. Physiological and Molecular Mechanisms of Lepidopteran Insects: Genomic Insights and Applications of Genome Editing for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops | Springer Nature Experiments [experiments.springernature.com]
- 18. youtube.com [youtube.com]
- 19. Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification and Inhibitor Development for OfChi-h: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification, inhibitor development, and experimental evaluation of OfChi-h, a crucial enzyme in lepidopteran insects. OfChi-h, a chitinase-h, plays a vital role in the molting process, making it a prime target for the development of novel and specific insecticides. This document outlines the key characteristics of OfChi-h, summarizes the quantitative data of its inhibitors, details relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.
The Target: OfChi-h from Ostrinia furnacalis
OfChi-h is a chitinase-h enzyme found exclusively in lepidopteran insects, such as the Asian corn borer (Ostrinia furnacalis).[1][2] This exclusivity makes it an attractive target for developing insecticides with high specificity and potentially lower environmental impact. Chitinases are essential for the degradation of chitin, a major component of the insect exoskeleton. During molting, OfChi-h is involved in the breakdown of the old cuticle, a process critical for insect growth and survival.[3][4] Inhibition of OfChi-h disrupts the molting process, leading to severe developmental defects and ultimately, mortality.[1][3]
The crystal structure of OfChi-h reveals a long, asymmetric substrate-binding cleft, which is characteristic of a processive exo-chitinase.[1][3] This detailed structural information has been instrumental in the rational design and discovery of potent inhibitors.
Inhibitors of OfChi-h: Quantitative Data
Several classes of small molecules have been identified as inhibitors of OfChi-h. The following table summarizes the quantitative data for some of the most potent inhibitors discovered to date.
| Inhibitor Class | Compound | Target Enzyme | K_i (nM) | Assay Method | Reference |
| Tetracyclic Compound | 6a | OfChi-h | 58 | Enzymatic Assay | [2] |
| Azo-aminopyrimidine | 9b | OfChi-h | 23.2 | Enzymatic Assay | [5] |
| Azo-aminopyrimidine | 10a | OfChi-h | 19.4 | Enzymatic Assay | [5] |
| Natural Product | Shikonin | OfChi-h | - (IC_50 available) | High-Throughput Screening | [6] |
| Natural Product | Wogonin | OfChi-h | - (IC_50 available) | High-Throughput Screening | [6] |
| Substrate Analog | TMG-(GlcNAc)4 | OfChi-h | - | Enzymatic Assay | [1][3] |
Experimental Protocols
This section details the key experimental methodologies used in the identification and characterization of OfChi-h inhibitors.
Enzymatic Activity Assay
This protocol is used to determine the catalytic activity of OfChi-h and to assess the inhibitory potential of test compounds.
-
Enzyme and Substrate Preparation:
-
Recombinant OfChi-h is expressed and purified.
-
A suitable chitin substrate, such as 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside (4-MU-(GlcNAc)3), is prepared in an appropriate buffer (e.g., sodium phosphate buffer, pH 6.0).
-
-
Reaction Mixture:
-
The reaction mixture typically contains the purified OfChi-h enzyme, the substrate, and the test inhibitor at various concentrations.
-
Control reactions are run without the inhibitor.
-
-
Incubation:
-
The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 37°C) for a set period.
-
-
Termination and Detection:
-
The reaction is stopped by adding a high pH buffer (e.g., 0.5 M glycine-NaOH, pH 10.5).
-
The fluorescence of the released 4-methylumbelliferone (4-MU) is measured using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
The rate of substrate hydrolysis is calculated from the fluorescence measurements.
-
For inhibition studies, IC_50 or K_i values are determined by plotting the enzyme activity against the inhibitor concentration.
-
High-Throughput Screening (HTS) for Inhibitor Discovery
HTS allows for the rapid screening of large compound libraries to identify potential inhibitors of OfChi-h.
-
Assay Miniaturization: The enzymatic assay described above is adapted for a high-throughput format, typically in 96- or 384-well plates.
-
Compound Library Screening: A library of natural products or synthetic compounds is screened at a fixed concentration against OfChi-h.[6]
-
Hit Identification: Compounds that show significant inhibition of OfChi-h activity are identified as "hits."
-
Hit Confirmation and Dose-Response Analysis: The activity of the identified hits is confirmed, and their potency (IC_50) is determined by performing dose-response experiments.
Molecular Docking
Molecular docking is a computational method used to predict the binding mode of an inhibitor within the active site of OfChi-h.
-
Preparation of Protein and Ligand Structures:
-
The 3D crystal structure of OfChi-h is obtained from the Protein Data Bank or generated through homology modeling.
-
The 3D structure of the inhibitor is generated and optimized.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the inhibitor in the active site of OfChi-h.
-
The program calculates a docking score for each pose, which reflects the predicted binding affinity.
-
-
Analysis of Binding Mode:
-
The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of OfChi-h.[2] This information is crucial for understanding the mechanism of inhibition and for guiding the design of more potent inhibitors.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the biological context of OfChi-h and a typical workflow for inhibitor discovery.
Caption: Role of OfChi-h in the insect molting and chitin degradation pathway.
Caption: Experimental workflow for the discovery and development of OfChi-h inhibitors.
References
- 1. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Crucial Role of OfChi-h in the Molting Process of Ostrinia furnacalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the chitinase-h enzyme (OfChi-h) and its integral function in the molting process of the Asian corn borer, Ostrinia furnacalis. This document details the molecular mechanisms, signaling pathways, and experimental methodologies used to study this critical developmental process, offering valuable insights for research and the development of novel pest control strategies.
Introduction: The Molting Imperative in Ostrinia furnacalis
Molting, or ecdysis, is a fundamental physiological process for the growth and development of insects, including the significant agricultural pest, Ostrinia furnacalis. This process involves the shedding of the old exoskeleton and the formation of a new, larger one, allowing the insect to increase in size. The precise regulation of molting is orchestrated by a complex interplay of hormones, primarily the steroid hormone ecdysone, and a cascade of enzymes.[1][2][3] Among the key enzymatic players are chitinases, which are responsible for the degradation of chitin, the primary structural component of the insect cuticle.[4][5]
OfChi-h is a specific chitinase belonging to the glycoside hydrolase family 18, found exclusively in lepidopteran insects.[6][7] It plays an indispensable role in the breakdown of the old cuticle during molting.[7][8] Understanding the function and regulation of OfChi-h is paramount for developing targeted and effective insecticides that disrupt the molting process, leading to mortality. This guide will explore the current knowledge on OfChi-h, its interaction with other chitinolytic enzymes, and the experimental approaches to investigate its function.
The Ecdysone Signaling Pathway and Chitinase Activation
The initiation of molting is triggered by pulses of ecdysone, which is converted to its active form, 20-hydroxyecdysone (20E).[1][2] 20E binds to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[2][3] This hormone-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, initiating a transcriptional cascade that regulates the expression of numerous genes involved in the molting process.[3]
The expression of chitinases, including OfChi-h, is a downstream event in the ecdysone signaling pathway. The rise in 20E titer at the onset of a molt cycle triggers the expression of genes encoding for chitinolytic enzymes.[3] These enzymes are secreted into the molting fluid, which accumulates between the old and new cuticle.
Synergistic Action of Chitinolytic Enzymes
The degradation of the old cuticle is a highly efficient process due to the synergistic action of several chitinolytic enzymes present in the molting fluid. In Ostrinia furnacalis, these include OfChtI (a Group I chitinase), OfChtII (a Group II chitinase), and OfChi-h.[7][9] These enzymes, along with β-N-acetylglucosaminidases (Hex), work in concert to break down the complex chitin polymer into its monomeric subunit, N-acetylglucosamine (GlcNAc), which can then be recycled for the synthesis of the new cuticle.[7]
OfChtI and OfChtII are endochitinases, meaning they cleave chitin chains internally at random points, creating smaller chitin fragments.[10] OfChi-h, on the other hand, is believed to act as a processive exochitinase, degrading the chitin chains from the ends.[6][7] This coordinated enzymatic activity ensures the rapid and complete digestion of the old exoskeleton.
Quantitative Data on OfChi-h Inhibition
The essential role of OfChi-h in molting makes it a prime target for the development of insecticides. Various studies have focused on identifying and characterizing inhibitors of this enzyme. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that reduces the enzyme activity by 50%.
| Inhibitor Compound | Target Enzyme(s) | IC50 (nM) | Reference |
| Compound 8c (naphthylimide derivative) | OfChi-h | 1.51 | [11] |
| Compound 8c (naphthylimide derivative) | OfChtI | 9.21 | [11] |
| Berberine | OfChi-h | 16,100 (16.1 µM) | [12] |
| Berberine Derivative 19e (nicotinate group) | OfChi-h | 93 (0.093 µM) | [12] |
| Piperine | OfChi-h / OfChtI | - | [13] |
| Piperonyl-tethered rhodanine derivatives | OfChi-h / OfChtI | Showed 110- to 210-fold higher inhibitory capacity against OfChi-h compared to piperine. | [13] |
Table 1: Inhibitory Activity of Various Compounds against Ostrinia furnacalis Chitinases.
| Experimental Condition | Observation | Reference |
| Injection of TMG-(GlcNAc)4 into 5th-instar larvae | Severe defects in pupation | [6] |
| RNAi-mediated silencing of a chitinase gene | Increased mortality rate up to 54% | [14] |
| Administration of Berberine derivative 19c in artificial diet | Impaired growth and metamorphosis of 4th-instar larvae | [12] |
| Larval feeding of piperonyl-tethered rhodanine derivatives (7a-c) | Dramatic inhibition of growth and development | [13] |
Table 2: Phenotypic Effects of Chitinase Inhibition in Ostrinia furnacalis.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of OfChi-h and the molting process in Ostrinia furnacalis. The following sections provide comprehensive protocols for key experimental techniques.
RNA Interference (RNAi) for Gene Silencing
RNA interference is a powerful tool to study gene function by specifically silencing the expression of a target gene.
Protocol:
-
dsRNA Synthesis:
-
Design primers to amplify a 300-500 bp region of the OfChi-h gene.
-
Add T7 promoter sequences to the 5' end of both the forward and reverse primers.
-
Perform PCR using O. furnacalis cDNA as a template.
-
Purify the PCR product.
-
Use an in vitro transcription kit with T7 RNA polymerase to synthesize sense and antisense RNA strands.
-
Anneal the sense and antisense strands to form double-stranded RNA (dsRNA).
-
Purify and quantify the dsRNA.
-
-
dsRNA Delivery:
-
Injection:
-
Use a microinjector to inject a specific dose of dsRNA (e.g., 1-5 µg) into the hemocoel of late-instar O. furnacalis larvae.
-
Inject a control group with dsRNA targeting a non-specific gene (e.g., GFP).
-
-
Feeding:
-
Incorporate the dsRNA into the artificial diet of the larvae.
-
Ensure a consistent and known concentration of dsRNA in the diet.[15]
-
-
-
Analysis of Gene Silencing and Phenotype:
-
Collect tissue samples (e.g., epidermis, whole body) at various time points post-treatment.
-
Assess the knockdown efficiency of OfChi-h expression using quantitative PCR (qPCR).
-
Observe and record any phenotypic changes, such as molting defects, developmental arrest, and mortality, compared to the control group.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the transcript levels of OfChi-h and other related genes.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Homogenize tissue samples in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe a specific amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
Design and validate qPCR primers for the target gene (OfChi-h) and a stable reference gene (e.g., actin, GAPDH).
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.
-
Run the reactions in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16][17]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[18]
-
Western Blotting for Protein Detection
Western blotting is used to detect and quantify the OfChi-h protein.
Protocol:
-
Protein Extraction:
-
Homogenize tissue samples in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature a specific amount of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific to OfChi-h overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Signal Detection:
-
Add a chemiluminescent substrate (e.g., ECL) to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
Quantify the band intensity relative to a loading control (e.g., β-actin) to determine the relative protein levels.
-
Chitinase Activity Assay
This assay measures the enzymatic activity of chitinases in a sample.
Protocol:
-
Substrate Preparation:
-
Prepare a colloidal chitin substrate from purified chitin.
-
Alternatively, use a chromogenic or fluorogenic chitinase substrate.
-
-
Enzyme Reaction:
-
Prepare protein extracts from O. furnacalis tissues.
-
Incubate a known amount of protein extract with the chitin substrate in a suitable buffer at an optimal temperature and pH.
-
-
Quantification of Product:
-
Stop the reaction after a specific time.
-
Measure the amount of product formed. For colloidal chitin, this can be done by measuring the release of reducing sugars using the dinitrosalicylic acid (DNS) method. For artificial substrates, measure the change in absorbance or fluorescence.
-
Calculate the chitinase activity, typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that releases a specific amount of product per unit of time under the defined assay conditions.
-
Conclusion and Future Directions
OfChi-h is a critical enzyme in the molting process of Ostrinia furnacalis, working in concert with other chitinolytic enzymes to ensure the successful shedding of the old cuticle. Its essential role and exclusivity to lepidopteran insects make it an attractive target for the development of novel and specific insecticides. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function and regulation of OfChi-h and to screen for potent inhibitors.
Future research should focus on further elucidating the precise regulatory mechanisms governing OfChi-h expression and activity, including the identification of upstream transcription factors and signaling molecules. Additionally, the development of highly specific and environmentally benign inhibitors of OfChi-h holds significant promise for the sustainable management of this major agricultural pest. A deeper understanding of the structure-function relationship of OfChi-h will also aid in the rational design of more effective inhibitors. The continued application of the techniques described herein will be instrumental in advancing these research frontiers.
References
- 1. Protocol 4: RNA interference (RNAi) | Planarian Educational Resource [cuttingclass.stowers.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. cdn.bcm.edu [cdn.bcm.edu]
- 4. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cloning, expression and biocharacterization of OfCht5, the chitinase from the insect Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The gene, expression pattern and subcellular localization of chitin synthase B from the insect Ostrinia furnacalis [ouci.dntb.gov.ua]
- 9. Design of Inhibitors Targeting Chitin-Degrading Enzymes by Bioisostere Substitutions and Scaffold Hopping for Selective Control of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperonyl-Tethered Rhodanine Derivatives Potently Inhibit Chitinolytic Enzymes of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNA Interference to Control Asian Corn Borer Using dsRNA from a Novel Glutathione-S-Transferase Gene of Ostrinia furnacalis (Lepidoptera: Crambidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. A Thermally Stable Protein EPP1 of Corn Borer Ostrinia furnacalis Regulates Hemocytic Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 18. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Integral Role of Chitinase-H in Insect Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitinase-h, a member of the glycoside hydrolase family 18, plays a pivotal and indispensable role in the developmental processes of insects, particularly in the order Lepidoptera.[1] This enzyme is a key component of the molting fluid, responsible for the timely degradation of the old cuticle, a process essential for growth and metamorphosis.[1][2] Its unique presence in lepidopteran insects and high sequence identity to bacterial and baculoviral homologs make it a compelling target for the development of species-specific insecticides.[1][3][4] This technical guide provides an in-depth analysis of chitinase-h, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways and experimental workflows associated with its study. The precise regulation of chitinase-h expression, primarily influenced by ecdysteroid hormones, and its synergistic action with other chitinolytic enzymes underscore its critical function in insect physiology.[1][5][6] Disruption of chitinase-h activity, either through RNA interference or specific inhibitors, leads to severe molting defects and mortality, highlighting its potential for innovative pest management strategies.[1][2][7]
Introduction
Insect development is characterized by a series of molts, where the rigid exoskeleton is periodically shed to allow for growth. This process, known as ecdysis, is a complex and tightly regulated cascade of events involving the synthesis of a new cuticle and the degradation of the old one.[8][9] Chitin, a polymer of N-acetylglucosamine, is a major structural component of the insect cuticle.[8][9] The breakdown of chitin is facilitated by a suite of chitinolytic enzymes, among which chitinases play a central role.[10][11]
Insect chitinases are classified into several groups based on their amino acid sequence and domain architecture.[10] Chitinase-h (Chi-h) is a notable member of this family, distinguished by its exclusive presence in lepidopteran insects.[1][4] This specificity makes it an attractive target for developing narrow-spectrum insecticides that are effective against major agricultural pests while minimizing harm to beneficial insects and other organisms.[4] This guide will delve into the molecular biology, function, and regulation of chitinase-h, providing a comprehensive resource for researchers in entomology, biochemistry, and pest management.
Quantitative Data on Chitinase-h Activity and Expression
The activity and expression of chitinase-h are tightly regulated throughout insect development, peaking at critical stages of molting. The following tables summarize key quantitative findings from various studies.
Table 1: Effects of Chitinase-h Inhibition on Insect Development
| Insect Species | Inhibitor | Concentration/Dosage | Observed Effect | Mortality Rate (%) | Reference |
| Ostrinia furnacalis | TMG-(GlcNAc)₄ | 0.2 µg per insect | Severe defects in pupation | 60% failed to pupate normally | [1] |
| Spodoptera frugiperda | Berberine | Diet-containing | Increased mortality, reduced body mass, delayed pupation | Data not specified | [12] |
| Spodoptera exigua | HvAV-3h infection | Not applicable | Significantly decreased chitinase activity at 48 h post-infection | Not applicable | [13] |
Table 2: Relative Expression of Chitinase-h (or Homologs) During Development and in Response to Treatments
| Insect Species | Developmental Stage/Treatment | Tissue | Fold Change in Expression | Reference |
| Spodoptera frugiperda | dsRNA injection of CHI gene (24h) | Whole body | Significant decrease | [14][15] |
| Bactrocera dorsalis | 20-hydroxyecdysone (20E) injection (8h) | Whole body | Significant upregulation | [5] |
| Spodoptera exigua | HvAV-3h infection (3-96 hpi) | Whole body | Down-regulation of SeCHIT11 | [13] |
| Spodoptera exigua | HvAV-3h infection (120-168 hpi) | Whole body | Up-regulation of SeCHITs | [13] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the function and regulation of chitinase-h.
Chitinase Activity Assay
This protocol is adapted from studies on Spodoptera exigua.[13]
Objective: To quantify the enzymatic activity of chitinase in insect tissues.
Materials:
-
Insect tissue homogenate (e.g., whole body, fat body, cuticle)
-
Colloidal chitin substrate
-
Phosphate-buffered saline (PBS)
-
0.8 M Potassium tetraborate
-
Spectrophotometer
Procedure:
-
Prepare the enzyme solution by homogenizing insect tissue in an appropriate buffer and centrifuging to remove debris.
-
In a microcentrifuge tube, combine 100 µL of the enzyme solution with 100 µL of colloidal chitin and 20 µL of PBS.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by placing the tube in flowing water to rapidly cool it.
-
Centrifuge the mixture at 10,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube and add 20 µL of 0.8 M potassium tetraborate.
-
Boil the mixture for 3 minutes and then cool it in flowing water.
-
Measure the absorbance at a specific wavelength (typically 585 nm) to determine the amount of N-acetylglucosamine released.
-
Calculate chitinase activity based on a standard curve generated with known concentrations of N-acetylglucosamine.
RNA Interference (RNAi) for Gene Knockdown
This protocol is a generalized procedure based on studies in Spodoptera frugiperda.[14][15]
Objective: To specifically silence the expression of the chitinase-h gene to study its function.
Materials:
-
dsRNA specific to the chitinase-h gene
-
Control dsRNA (e.g., dsGFP)
-
Microinjection system
-
Insect larvae at a specific instar
Procedure:
-
Design and synthesize a dsRNA fragment (typically 300-700 bp) corresponding to a unique region of the chitinase-h gene.
-
Inject a specific amount of the dsRNA solution into the hemocoel of the insect larvae. A control group should be injected with a non-specific dsRNA.
-
Maintain the injected larvae under standard rearing conditions.
-
Observe the larvae for developmental changes, molting defects, and mortality at regular intervals (e.g., 12, 24, 48 hours post-injection).
-
Collect samples at different time points for gene expression analysis (qPCR) and chitinase activity assays to confirm the knockdown efficiency and its downstream effects.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is based on the methodology described for Bactrocera dorsalis.[5]
Objective: To quantify the transcript levels of the chitinase-h gene.
Materials:
-
Total RNA extracted from insect tissues
-
Reverse transcriptase for cDNA synthesis
-
qPCR primers specific for the chitinase-h gene and a reference gene (e.g., actin)
-
SYBR Green qPCR master mix
-
Real-time PCR thermal cycler
Procedure:
-
Extract total RNA from the insect samples using a commercial kit or a standard protocol.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Set up the qPCR reaction by mixing the cDNA template, specific primers for the target and reference genes, and SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR machine using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression level of the chitinase-h gene, normalized to the expression of the reference gene.
Visualizing a Key Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the hormonal regulation of chitinase-h and a typical experimental workflow for its functional analysis.
Caption: Hormonal Regulation of Chitinase-h Gene Expression.
Caption: Experimental Workflow for Chitinase-h Functional Analysis.
Conclusion and Future Directions
Chitinase-h is unequivocally a critical enzyme in the developmental biology of lepidopteran insects. Its essential role in cuticle degradation during molting makes it a highly attractive target for the development of novel and selective insecticides. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers aiming to further elucidate the function and regulation of this enzyme. Future research should focus on the discovery and characterization of potent and specific chitinase-h inhibitors.[4][7][11] High-throughput screening of chemical libraries and structure-based drug design, leveraging the crystal structure of chitinase-h, will be instrumental in this endeavor.[1][3] Furthermore, a deeper understanding of the regulatory networks governing chitinase-h expression will open new avenues for disrupting insect development. The continued investigation of chitinase-h holds significant promise for the development of next-generation pest management solutions that are both effective and environmentally sound.
References
- 1. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. abjournals.org [abjournals.org]
- 7. Frontiers | Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose [frontiersin.org]
- 8. Insect Cuticular Chitin Contributes to Form and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chitinase inhibition induces transcriptional dysregulation altering ecdysteroid-mediated control of Spodoptera frugiperda development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulation of Chitinase in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) During Infection by Heliothis virescens ascovirus 3h (HvAV-3h) [frontiersin.org]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
OfChi-h-IN-2 binding affinity to OfChi-h
An in-depth analysis of the binding affinity between the inhibitor OfChi-h-IN-2 and the chitinase OfChi-h reveals a significant and specific interaction, suggesting a potential avenue for the development of targeted pest control agents. This technical guide synthesizes the available quantitative data, outlines the experimental methodologies used to determine the binding affinity, and visualizes the relevant biological and experimental frameworks.
Quantitative Binding Affinity Data
The interaction between this compound and OfChi-h has been quantified using various biophysical and biochemical assays. The data consistently demonstrates a high-affinity binding, characteristic of a potent inhibitor. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Method | Reference |
| IC₅₀ | 2.18 μM | Enzyme Inhibition Assay | |
| Kᵢ | 1.95 μM | Enzyme Inhibition Assay | |
| Kᴅ | 1.89 μM | Isothermal Titration Calorimetry (ITC) | |
| ΔH (Enthalpy) | -8.75 kcal/mol | Isothermal Titration Calorimetry (ITC) | |
| -TΔS (Entropy) | 0.53 kcal/mol | Isothermal Titration Calorimetry (ITC) |
Note: The half-maximal inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), and dissociation constant (Kᴅ) are all in the low micromolar range, indicating a strong binding interaction. The negative enthalpy (ΔH) from ITC suggests that the binding is an enthalpically driven process, likely dominated by hydrogen bonds and van der Waals interactions.
Experimental Protocols
The determination of the binding affinity and inhibitory potential of this compound relied on precise experimental methodologies.
Enzyme Inhibition Assay
The inhibitory effect of this compound on OfChi-h was assessed using an enzyme inhibition assay.
-
Enzyme and Substrate Preparation: Recombinant OfChi-h protein was expressed and purified. A fluorogenic substrate, 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside, was used to measure chitinase activity.
-
Inhibition Measurement: The OfChi-h enzyme was pre-incubated with varying concentrations of the inhibitor, this compound.
-
Reaction Initiation: The enzymatic reaction was started by the addition of the substrate.
-
Data Acquisition: The fluorescence intensity, corresponding to the rate of substrate hydrolysis, was measured over time using a spectrophotometer.
-
Data Analysis: The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, was calculated by fitting the dose-response data to a logistic equation. The Kᵢ value was subsequently derived from the IC₅₀ using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the thermodynamic parameters of the binding interaction between this compound and OfChi-h.
-
Sample Preparation: Purified OfChi-h protein was placed in the sample cell of the calorimeter, and the inhibitor, this compound, was loaded into the injection syringe. Both components were in the same buffer solution to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the inhibitor into the protein solution was performed.
-
Heat Measurement: The heat released or absorbed during each injection was measured by the ITC instrument.
-
Data Analysis: The resulting data, a plot of heat change versus the molar ratio of inhibitor to protein, was fitted to a binding model. This analysis yielded the dissociation constant (Kᴅ), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) for the interaction.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for determining this compound binding affinity.
Methodological & Application
OfChi-h-IN-2 Enzymatic Assay Protocol
Application Note
This document provides a detailed protocol for determining the enzymatic activity of OfChi-h-IN-2, a chitinase, using a colorimetric assay. The procedure is designed for researchers, scientists, and professionals in drug development who are investigating the function of this enzyme or screening for potential inhibitors.
Principle of the Assay
The enzymatic activity of this compound is determined by measuring the amount of p-nitrophenol released from a synthetic substrate, 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside. The chitinase cleaves the substrate, and the liberated p-nitrophenol produces a yellow color under alkaline conditions, which can be quantified by measuring the absorbance at 405 nm. The intensity of the color is directly proportional to the enzyme's activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound enzymatic assay.
| Parameter | Value |
| Enzyme Concentration | 0.2 mg/mL (stock), diluted 20-fold for assay |
| Substrate Concentration | 1 mg/mL |
| Final Assay Volume | 100 µL |
| Incubation Temperature | 37°C |
| Incubation Time | 30 minutes |
| Stop Reagent | 0.4 M Na2CO3 |
| Wavelength for Absorbance | 405 nm |
| pH of Assay Buffer | 6.0 |
Experimental Protocol
Materials and Reagents
-
This compound enzyme
-
4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (Substrate)
-
Phosphate Buffered Saline (PBS), pH 6.0
-
Sodium Carbonate (Na2CO3), 0.4 M (Stop Solution)
-
p-Nitrophenol (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Pipettes and tips
-
Ultrapure water
Procedure
1. Preparation of Reagents
-
Assay Buffer: Prepare PBS at pH 6.0.
-
Enzyme Solution: Prepare a 0.2 mg/mL stock solution of this compound in PBS. Immediately before use, dilute the stock solution 20-fold with PBS. Keep the enzyme solution on ice.
-
Substrate Solution: Dissolve 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside in PBS to a final concentration of 1 mg/mL. This may require gentle warming and vortexing to fully dissolve.
-
Stop Solution: Prepare a 0.4 M solution of Na2CO3 in ultrapure water.
-
p-Nitrophenol Standards: Prepare a series of dilutions of p-nitrophenol in PBS to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
2. Enzymatic Assay
-
Equilibrate the substrate solution and assay buffer to 37°C.
-
In a 96-well microplate, add the following to each well:
-
50 µL of Substrate Solution
-
40 µL of PBS
-
-
To initiate the reaction, add 10 µL of the diluted enzyme solution to each well. For the blank, add 10 µL of PBS instead of the enzyme solution.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.4 M Na2CO3 to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
3. Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the standard curve generated from the p-nitrophenol standards to determine the concentration of p-nitrophenol released in each sample.
-
Calculate the enzyme activity. One unit of chitinase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound enzymatic assay.
Signaling Pathway (General Chitinolysis)
Caption: General enzymatic reaction of this compound.
Application Notes and Protocols for In Vivo Application of OfChi-h Inhibitors on Ostrinia furnacalis
Disclaimer: The specific inhibitor "OfChi-h-IN-2" was not identified in the reviewed literature. This document provides a generalized protocol and data summary based on published research for various inhibitors of Ostrinia furnacalis chitinase-h (OfChi-h), a key enzyme in the molting process of the Asian corn borer. The methodologies and data presented are a synthesis from multiple studies on potent OfChi-h inhibitors.
Introduction
Chitinase-h (Chi-h) is a vital enzyme exclusively found in lepidopteran insects, playing a crucial role in the degradation of the old cuticle during molting.[1][2] In the Asian corn borer, Ostrinia furnacalis, this enzyme is designated as OfChi-h. Its critical function in the insect's life cycle makes it a promising target for the development of selective and effective insecticides.[2][3] Inhibition of OfChi-h disrupts the molting process, leading to developmental defects and mortality.[1] These application notes provide an overview of the in vivo application of OfChi-h inhibitors and detailed protocols for their evaluation against O. furnacalis.
Mechanism of Action
During molting, OfChi-h, along with other chitinolytic enzymes, is secreted into the molting fluid to digest the chitinous old cuticle.[1] OfChi-h inhibitors bind to the active site of the enzyme, preventing the breakdown of chitin. This disruption of cuticle degradation results in the inability of the larva to shed its old skin, leading to molting failure and eventual death.
Quantitative Data on OfChi-h Inhibitors
The following tables summarize the inhibitory activities and in vivo effects of various compounds targeting OfChi-h in O. furnacalis.
Table 1: In Vitro Inhibitory Activity of Selected Compounds against OfChi-h
| Compound | Type | IC50 / Ki Value | Reference |
| TMG-(GlcNAc)4 | Substrate Analog | 95% inhibition at 10 µM | [1] |
| Compound 6a | Tetracyclic Compound | Ki = 58 nM | [2][3] |
| Compound 8c | Naphthylimide | IC50 = 1.51 nM | [4] |
| Compound 7a | Piperonyl-tethered Rhodanine | ~100-400 fold higher than piperine | [5] |
| Compound 4h | Butenolide Derivative | Ki = 2.00 µM | [6] |
Table 2: In Vivo Efficacy of OfChi-h Inhibitors against O. furnacalis Larvae
| Compound | Administration Method | Concentration / Dose | Observed Effects | Reference |
| TMG-(GlcNAc)4 | Injection | Not specified | Severe defects in pupation | [1] |
| Compounds 7a-c | Diet Incorporation | Not specified | Dramatic inhibition of growth and development | [5] |
| Compound 4h | Diet Incorporation | Not specified | Growth inhibition effects | [6] |
| Piperine-based derivatives (5k) | Diet Incorporation | 500 mg/L | 69.23% insecticidal efficacy | [7] |
| Piperine | Diet Incorporation | 500 mg/L | ~33% mortality; influenced molting, pupation, and eclosion | [7] |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of OfChi-h inhibitors on O. furnacalis.
Protocol 1: Insect Rearing
-
Colony Maintenance: Maintain a colony of O. furnacalis on an artificial diet in a controlled environment.[8]
-
Rearing Conditions: Keep the insects at a temperature of 26 ± 1°C, a relative humidity of 70 ± 5%, and a photoperiod of 14:10 hours (light:dark).[8]
-
Larval Staging: For experiments, use synchronized larvae, typically 3rd instar, to ensure uniform developmental stages.
Protocol 2: In Vivo Bioassay via Diet Incorporation
This method is suitable for assessing the chronic effects of an inhibitor on larval growth and development.
-
Diet Preparation: Prepare the standard artificial diet for O. furnacalis. While the diet is cooling but still liquid, add the test inhibitor at various concentrations. Ensure thorough mixing to achieve a homogenous distribution. A solvent control (diet with the solvent used to dissolve the inhibitor) and a blank control (standard diet) should be prepared in parallel.
-
Experimental Setup:
-
Dispense the prepared diets into individual wells of a 24-well plate or small petri dishes.
-
Place one pre-weighed 3rd instar larva into each well.
-
Seal the plates with a breathable film.
-
-
Incubation: Incubate the plates under the standard rearing conditions mentioned in Protocol 1.
-
Data Collection:
-
Record larval mortality daily for a period of 7-10 days.
-
Measure the weight of surviving larvae at the end of the experiment.
-
Observe and record any developmental abnormalities, such as failed pupation.
-
-
Data Analysis:
-
Calculate the corrected mortality rate using Abbott's formula.
-
Determine the median lethal concentration (LC50) using probit analysis.
-
Calculate the growth inhibition rate relative to the control group.
-
Protocol 3: In Vivo Bioassay via Injection (for Acute Effects)
This method is useful for studying acute toxicity and direct effects on the molting process.
-
Inhibitor Preparation: Dissolve the inhibitor in a suitable carrier solvent (e.g., DMSO, saline).
-
Larval Preparation: Select late-stage 5th instar larvae that are about to pupate.
-
Injection Procedure:
-
Use a micro-injector to inject a precise volume (e.g., 1-2 µL) of the inhibitor solution into the larval hemocoel.
-
Inject control groups with the carrier solvent only.
-
-
Post-Injection Care: Place the injected larvae in individual containers with a food source and maintain them under standard rearing conditions.
-
Observation: Monitor the larvae for mortality and developmental outcomes, particularly the success or failure of pupation.[1] Record the percentage of larvae exhibiting molting defects.
Safety Precautions
-
Standard laboratory personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should be worn when handling chemical inhibitors and insects.
-
All waste materials, including insect cultures and treated diet, should be disposed of according to institutional guidelines for biological and chemical waste.
These protocols and data provide a foundation for researchers to design and conduct in vivo studies on OfChi-h inhibitors against Ostrinia furnacalis. The specific concentrations and observation periods may need to be optimized based on the potency and properties of the test compound.
References
- 1. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of Inhibitors Targeting Chitin-Degrading Enzymes by Bioisostere Substitutions and Scaffold Hopping for Selective Control of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptomic Identification and Expression Profile Analysis of Odorant-Degrading Enzymes from the Asian Corn Borer Moth, Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OfChi-h Inhibitors in Insecticide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of chitinase-h (Chi-h) inhibitors, exemplified by potent compounds targeting Ostrinia furnacalis chitinase-h (OfChi-h), in insecticide research. OfChi-h is a promising and specific target for the development of eco-friendly pesticides, as it is exclusively found in lepidopteran insects and plays a crucial role in their molting process.[1][2] The inhibition of this enzyme leads to severe defects in pupation and is lethal to the insect at various developmental stages.[1][3]
Mechanism of Action
OfChi-h is a processive exo-chitinase that hydrolyzes β-1,4-glycosidic bonds in chitin, a major component of the insect cuticle.[1][4] The enzyme possesses a long, asymmetric substrate-binding cleft with multiple subsites.[1][3] Inhibitors of OfChi-h typically bind to these subsites, preventing the breakdown of chitin and disrupting the molting process.[1] This disruption of the chitin catabolism pathway ultimately leads to insect mortality.
Signaling Pathway and Experimental Workflow
The development of OfChi-h inhibitors involves a multi-step process from initial screening to in-vivo testing. The general workflow for evaluating a potential OfChi-h inhibitor is depicted below.
References
- 1. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OfChi-h and its Inhibitors in Insect Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-h (Chi-h) is a vital enzyme found exclusively in lepidopteran insects, playing a crucial role in the degradation of the old cuticle during molting.[1][2] Its unique presence in this insect order and its essential function make it a promising target for the development of novel and specific insecticides.[3] This document provides detailed application notes and protocols for the use of OfChi-h, a Chi-h from the Asian corn borer (Ostrinia furnacalis), and its inhibitors in insect bioassays.[1][2][3] Understanding the interaction between OfChi-h and its inhibitors is fundamental for the discovery and development of next-generation, environmentally-friendly pest control agents.
OfChi-h: The Target Enzyme
OfChi-h is a processive exo-chitinase, meaning it cleaves chitin chains from an end.[1][2] It acts synergistically with endo-chitinases (like OfChtI) to efficiently break down the highly structured chitin of the insect cuticle.[1] The enzyme possesses a long and asymmetric substrate-binding cleft, a characteristic feature of processive enzymes.[1][2]
Inhibitors of OfChi-h
Several compounds have been identified as inhibitors of OfChi-h, offering potential as insecticidal agents. These include:
-
TMG-(GlcNAc)4 (N,N′,N″-trimethylglucosamine-N,N′,N″,N″′-tetraacetylchitotetraose): A substrate analog that has been shown to inhibit OfChi-h and cause severe pupation defects when injected into O. furnacalis larvae.[1][2]
-
Tetracyclic Compounds: A series of novel, conformationally constrained tetracyclic compounds have been designed and synthesized as potent OfChi-h inhibitors.[3] Compound 6a from this series exhibits high inhibitory activity with a Ki value of 58 nM.[3]
Data Presentation: Inhibitory Activity
The following table summarizes the inhibitory activity of a selected potent inhibitor against OfChi-h.
| Compound | Target Enzyme | Ki (nM) | Reference |
| 6a | OfChi-h | 58 | [3] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant OfChi-h
This protocol describes the overexpression and purification of OfChi-h in Pichia pastoris.[3]
1. Expression:
- Transform Pichia pastoris GS115 with the expression vector containing the OfChi-h gene.
- Culture the transformed P. pastoris cells according to the supplier's protocols.
2. Purification:
- Harvest the culture supernatant containing the secreted OfChi-h.
- Perform ammonium sulfate precipitation (75% saturation) to concentrate the protein.[1]
- Dissolve the precipitate in a suitable buffer (e.g., 20 mM sodium phosphate, 0.5 M sodium chloride, pH 7.4).[1]
- Purify the recombinant OfChi-h using immobilized metal ion affinity chromatography (IMAC).[1][3]
- Elute the protein with the same buffer containing 250 mM imidazole.[1]
- Verify the purity and determine the concentration of the purified OfChi-h using SDS-PAGE and a protein assay kit (e.g., BCA assay), respectively.[1]
Protocol 2: OfChi-h Enzymatic Activity Assay
This protocol is for determining the hydrolytic activity of OfChi-h.
1. Substrate Preparation:
- Prepare a solution or suspension of the desired chitin substrate (e.g., ethylene glycol chitin for soluble assays or insect cuticle for insoluble assays) in a suitable buffer.[1]
2. Enzymatic Reaction:
- Incubate a known concentration of purified OfChi-h (e.g., 2 µM) with the chitin substrate at 30 °C.[1]
- Collect samples at different time points.[1]
3. Measurement of Product Formation:
- Determine the amount of reducing sugars produced in the collected samples using a suitable method (e.g., the dinitrosalicylic acid method).
Protocol 3: Inhibitory Activity Assay
This protocol is for evaluating the inhibitory effect of compounds on OfChi-h activity.
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing the purified OfChi-h enzyme, the chitin substrate, and the inhibitor at various concentrations.
- Include a control reaction without the inhibitor.
2. Incubation and Measurement:
- Follow the procedure described in Protocol 2 (Enzymatic Activity Assay) to carry out the reaction and measure product formation.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration.
- Determine the IC50 or Ki value of the inhibitor by fitting the data to an appropriate dose-response curve.
Protocol 4: In Vivo Insect Bioassay
This protocol describes the evaluation of OfChi-h inhibitors on insect development.
1. Insect Rearing:
- Rear Ostrinia furnacalis larvae on an artificial diet under controlled conditions (e.g., 25±1 °C, 60%∼70% RH, and a 13:11 h light:dark photoperiod).[4]
2. Inhibitor Administration:
- Inject a specific dose of the inhibitor (e.g., TMG-(GlcNAc)4) into 5th-instar larvae.[1][2]
- Inject a control group with the vehicle solvent only.
3. Observation and Data Collection:
- Monitor the larvae daily for developmental changes, such as molting and pupation.
- Record the number of larvae that exhibit developmental defects or fail to pupate.[1][2]
- Calculate the percentage of mortality or developmental abnormalities.
Visualizations
Caption: Synergistic action of OfChtI and OfChi-h in chitin degradation.
Caption: General workflow for an in vivo insect bioassay.
Caption: Proposed binding mode of inhibitor 6a in the OfChi-h active site.
References
- 1. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of OfChi-h-IN-2
Topic: Protocol for testing OfChi-h-IN-2 efficacy Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitinase-h (Chi-h) is a vital enzyme found exclusively in lepidopteran insects, playing a crucial role in the molting process by degrading the old cuticle.[1][2] Its absence in most other insects and vertebrates makes it a promising target for the development of selective and environmentally friendly pesticides.[3] OfChi-h, the chitinase-h from the Asian corn borer (Ostrinia furnacalis), is a well-characterized enzyme within this family.[1][2][3] This document provides a detailed protocol for evaluating the efficacy of a novel inhibitor, this compound, designed to target OfChi-h. The following protocols cover in vitro enzymatic assays and in vivo bioassays to determine the inhibitory potential and physiological effects of this compound.
Mechanism of Action of OfChi-h
OfChi-h is a processive exo-chitinase, meaning it cleaves chitin chains from the end.[1][2] It possesses a long, asymmetric substrate-binding cleft that facilitates this processive action.[1][2][3] OfChi-h works in synergy with endo-chitinases, which cleave chitin chains internally, to efficiently degrade the highly structured chitin of the insect cuticle.[1] this compound is hypothesized to be a competitive inhibitor that binds to the active site of OfChi-h, preventing the binding and processing of the natural chitin substrate.
Caption: Mechanism of OfChi-h action and inhibition by this compound.
In Vitro Efficacy Assays
Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified OfChi-h.
Materials:
-
Purified recombinant OfChi-h enzyme
-
This compound (stock solution in DMSO)
-
4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose (a chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of a solution containing OfChi-h to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 160 µL of the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes at 30°C using a microplate reader.
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive).
Data Presentation:
| Compound | IC50 (µM) | Ki (nM) | Inhibition Type |
| This compound | 0.5 | 58 | Competitive |
| Control Inhibitor | 5.2 | 620 | Competitive |
Substrate Specificity and Inhibition Profile
This assay evaluates the efficacy of this compound against OfChi-h activity on different forms of its natural substrate.
Materials:
-
Purified recombinant OfChi-h enzyme
-
This compound
-
Insoluble substrates: α-chitin, insect cuticle[1]
-
Soluble substrate: Ethylene glycol chitin (EGC)[1]
-
Assay buffer
-
Reducing sugar assay reagents (e.g., DNS method)
Protocol:
-
Prepare reaction mixtures containing a fixed concentration of OfChi-h, one of the chitin substrates, and either this compound (at its IC50 concentration) or vehicle control.
-
Incubate the mixtures at 30°C with agitation for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, stop the reaction by boiling the sample.
-
Centrifuge to pellet any insoluble substrate.
-
Measure the amount of reducing sugar released into the supernatant using a standard method like the DNS assay.
-
Calculate the enzymatic activity for each substrate in the presence and absence of the inhibitor.
-
Determine the percent inhibition for each substrate type.
Data Presentation:
| Substrate Type | OfChi-h Activity (nmol/min/mg) | % Inhibition by this compound |
| α-Chitin | 150 | 85% |
| Insect Cuticle | 125 | 88% |
| Ethylene Glycol Chitin | 850 | 75% |
In Vivo Efficacy Assays
Larval Injection Bioassay
This bioassay assesses the in vivo effects of this compound on the development and survival of a target lepidopteran insect.
Materials:
-
Late-instar larvae of Ostrinia furnacalis
-
This compound dissolved in a suitable solvent (e.g., 10% DMSO in saline)
-
Microinjection system
-
Rearing containers with artificial diet
-
Stereomicroscope
Protocol:
-
Synchronize larvae to the same developmental stage (e.g., freshly molted 5th instar).
-
Prepare different concentrations of this compound.
-
Inject a small, fixed volume (e.g., 1 µL) of each inhibitor concentration into the hemocoel of the larvae. A control group should be injected with the vehicle solution.
-
House the larvae individually in containers with an artificial diet and maintain them under controlled environmental conditions (e.g., 26°C, 70% humidity, 16:8 L:D photoperiod).
-
Monitor the larvae daily for mortality, developmental defects (e.g., failure to molt, abnormal pupation), and behavioral changes.[2]
-
Record the percentage of mortality and the prevalence of developmental abnormalities at each dose.
-
Calculate the median lethal dose (LD50) after a defined period (e.g., 7 days).
Data Presentation:
| Treatment Group | Dose (µ g/larva ) | Mortality (%) | Molting Defects (%) |
| Vehicle Control | 0 | 5 | 2 |
| This compound | 0.1 | 20 | 15 |
| This compound | 0.5 | 55 | 48 |
| This compound | 1.0 | 90 | 85 |
Experimental Workflow
Caption: Overall workflow for testing the efficacy of this compound.
References
- 1. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OfChi-h-IN-2 Delivery in Lepidopteran Larvae
For Researchers, Scientists, and Drug Development Professionals
Introduction
OfChi-h-IN-2 is a potent and selective inhibitor of the lepidopteran-specific chitinase-h (Chi-h), an enzyme crucial for the molting process in moth and butterfly larvae.[1][2][3] Chitinase-h plays a vital role in the degradation of the old cuticle, and its inhibition leads to severe molting defects and ultimately, larval mortality.[1][2] This makes this compound a promising candidate for the development of targeted and environmentally-conscious insecticides. These application notes provide an overview of common delivery methods for administering this compound to lepidopteran larvae for research and bioassay purposes, including oral ingestion, intra-hemocoelic injection, and topical application. Detailed protocols for each method are provided to ensure reproducibility and accurate assessment of biological activity.
Data Presentation
The efficacy of this compound can be quantified through various bioassays. The following tables provide examples of how to structure quantitative data obtained from such experiments.
Table 1: Efficacy of this compound via Oral Administration in Ostrinia furnacalis (Asian Corn Borer) Larvae
| Concentration of this compound in Diet (µg/g) | Larval Mortality (%) (Mean ± SD) | Pupation Rate (%) (Mean ± SD) | Mean Larval Weight (mg) at Day 7 (Mean ± SD) |
| 0 (Control) | 5.0 ± 2.5 | 95.0 ± 5.0 | 150.2 ± 10.5 |
| 1 | 25.0 ± 5.0 | 70.0 ± 7.1 | 125.8 ± 9.3 |
| 5 | 60.0 ± 7.1 | 35.0 ± 5.0 | 98.4 ± 8.1 |
| 10 | 85.0 ± 5.0 | 10.0 ± 2.5 | 75.1 ± 6.7 |
| 20 | 98.0 ± 2.5 | 1.0 ± 1.0 | 60.3 ± 5.4 |
Table 2: Efficacy of this compound via Intra-hemocoelic Injection in 5th Instar Ostrinia furnacalis Larvae
| Dose of this compound per Larva (µg) | Pupation Defects (%) (Mean ± SD) | Mortality Rate (%) at 72h Post-Injection (Mean ± SD) | Time to Pupation (Days) (Mean ± SD) |
| 0 (Control - Buffer) | 2.0 ± 1.0 | 0.0 ± 0.0 | 5.1 ± 0.5 |
| 0.1 | 45.0 ± 5.0 | 15.0 ± 2.5 | 7.8 ± 0.9 |
| 0.2 | 85.0 ± 7.1 | 40.0 ± 5.0 | 9.2 ± 1.1 |
| 0.5 | 98.0 ± 2.5 | 75.0 ± 7.1 | 11.5 ± 1.3 |
| 1.0 | 100.0 ± 0.0 | 95.0 ± 2.5 | N/A (No successful pupation) |
Signaling and Process Pathways
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for its delivery.
Caption: Mechanism of this compound action in lepidopteran larvae.
Experimental Protocols
Protocol 1: Oral Delivery via Artificial Diet
This method is suitable for chronic exposure studies and determining dose-response relationships over time.[4][5][6]
Materials:
-
Lepidopteran larvae (e.g., Spodoptera exigua, Ostrinia furnacalis)
-
Artificial diet mix appropriate for the species
-
This compound stock solution of known concentration
-
Solvent for this compound (e.g., sterile distilled water, buffer)
-
Multi-well bioassay trays or individual rearing cups
-
Fine paintbrush for handling larvae
-
Incubator or environmental chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Prepare the artificial diet according to the manufacturer's instructions, but withhold a small amount of the final liquid volume.
-
Allow the diet to cool to a lukewarm temperature (approximately 40-50°C) to prevent thermal degradation of this compound.
-
Prepare serial dilutions of the this compound stock solution in the appropriate solvent.
-
Incorporate the this compound dilutions into the molten diet at the desired final concentrations. For the control group, add an equivalent volume of the solvent only.
-
Mix thoroughly to ensure even distribution of the inhibitor within the diet.
-
Dispense a consistent volume of the treated and control diet into each well of the bioassay trays or rearing cups.
-
Allow the diet to solidify completely at room temperature.
-
Using a fine paintbrush, carefully place one larva into each well or cup.
-
Seal the trays or cups with a breathable lid to allow for air exchange while preventing larval escape.
-
Place the bioassays in an incubator under conditions optimal for the larval species.
-
Monitor the larvae daily for mortality, developmental changes, and signs of toxicity (e.g., growth inhibition, failed molting).
-
Record all observations at predetermined time points (e.g., 24, 48, 72 hours, and daily thereafter).
Caption: Workflow for oral delivery of this compound.
Protocol 2: Intra-hemocoelic Microinjection
This method delivers a precise dose of this compound directly into the larval body cavity (hemocoel), bypassing the digestive system. It is ideal for acute toxicity studies and for compounds that may have poor oral bioavailability.[7][8]
Materials:
-
Late-instar lepidopteran larvae
-
This compound stock solution
-
Sterile, insect-appropriate saline buffer (e.g., Grace's insect medium)
-
Microinjector system with a fine glass capillary needle
-
Stereomicroscope
-
Cold plate or ice pack for anesthetizing larvae
-
Petri dishes with a moist filter paper for recovery
-
Ethanol (70%) for surface sterilization
Procedure:
-
Prepare serial dilutions of this compound in the sterile saline buffer to the desired concentrations.
-
Calibrate the microinjector to deliver a precise volume (e.g., 1-5 µL).
-
Anesthetize the larvae by placing them on a cold plate or ice pack for 5-10 minutes.
-
Place an anesthetized larva under the stereomicroscope.
-
Gently clean the injection site (typically a dorsal or lateral abdominal segment) with a cotton swab lightly moistened with 70% ethanol.
-
Carefully insert the glass needle into the hemocoel, avoiding internal organs. A common injection point is at the base of a proleg.
-
Inject the predetermined volume of the this compound solution. For the control group, inject an equal volume of the saline buffer only.
-
Withdraw the needle carefully and place the larva in a Petri dish with moist filter paper to recover.
-
Once recovered, transfer the larvae to individual rearing containers with a sufficient amount of artificial diet.
-
Monitor the larvae for mortality, behavioral changes, and pupation defects at regular intervals (e.g., 12, 24, 48, 72 hours).
Caption: Workflow for intra-hemocoelic injection of this compound.
Protocol 3: Topical Application
This method assesses the potential for contact toxicity of this compound.
Materials:
-
Lepidopteran larvae
-
This compound stock solution
-
A suitable solvent that is non-toxic to the larvae and allows for even spreading (e.g., acetone, ethanol, or an aqueous solution with a surfactant).
-
Micropipette or micro-applicator
-
Larval holding container (e.g., Petri dish)
-
Ventilated area for solvent evaporation
Procedure:
-
Dissolve this compound in the chosen solvent to create a range of test concentrations.
-
Secure a larva in a Petri dish. It can be briefly chilled to reduce movement.
-
Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of the larva.[8]
-
For the control group, apply an equal volume of the solvent only.
-
Keep the larvae in a ventilated area for a few minutes to allow the solvent to evaporate.
-
Transfer the treated larvae to individual rearing containers with an artificial diet.
-
Monitor the larvae for mortality, signs of contact irritation, and developmental abnormalities as described in the previous protocols.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound and solvents.
-
Conduct all procedures involving volatile solvents in a well-ventilated area or a fume hood.
-
Dispose of all waste materials, including treated diet and dead larvae, in accordance with institutional guidelines for chemical and biological waste.
-
Follow proper insect rearing and handling protocols to prevent contamination and escape of the test organisms.
References
- 1. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oral Transfection of Spodoptera exigua (Lepidoptera: Noctuidae) Larvae via an Artificial Diet as a Strategy for Recombinant Protein Production [mdpi.com]
- 5. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops | Springer Nature Experiments [experiments.springernature.com]
- 7. scispace.com [scispace.com]
- 8. entomoljournal.com [entomoljournal.com]
Measuring the Inhibition Constant (Ki) of a Novel Inhibitor, OfChi-h-IN-2, for the Insect Chitinase OfChi-h
Application Note and Detailed Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitinases are enzymes that hydrolyze chitin, a major component of the exoskeleton and gut lining in insects. In lepidopteran pests such as the Asian corn borer (Ostrinia furnacalis), the chitinase OfChi-h plays a crucial role in the molting process.[1][2] The essential function of OfChi-h makes it a promising target for the development of novel and specific insecticides.[1][3] The inhibition constant (Ki) is a critical parameter for evaluating the potency of an enzyme inhibitor, as it represents the dissociation constant of the enzyme-inhibitor complex.[4][5] Unlike the half-maximal inhibitory concentration (IC50), the Ki value is independent of substrate concentration, allowing for a more standardized comparison of inhibitor potency.[4][5]
This document provides detailed protocols for determining the Ki value of a novel inhibitor, OfChi-h-IN-2, against Ostrinia furnacalis chitinase-h (OfChi-h). The protocols cover the determination of the Michaelis-Menten constant (Km) for the substrate, the measurement of the IC50 value for the inhibitor, and the subsequent calculation of the Ki value.
Signaling Pathway
The degradation of chitin in lepidopteran insects is a critical physiological process, particularly during molting. This pathway involves the coordinated action of several enzymes, with chitinases playing a central role in the initial breakdown of the chitin polymer.
Caption: Chitin degradation pathway in lepidopteran insects.
Experimental Workflow
The determination of the Ki value is a multi-step process that begins with establishing the enzyme's kinetic parameters with its substrate, followed by the characterization of the inhibitor's potency.
Caption: Experimental workflow for Ki value determination.
Quantitative Data Summary
The following table summarizes hypothetical but realistic kinetic parameters for the inhibition of OfChi-h by the novel inhibitor this compound.
| Parameter | Value | Units | Description |
| Km of MU-β-(GlcNAc)₂ | 5.2 | µM | Michaelis-Menten constant for the substrate. |
| IC50 of this compound | 150 | nM | Half-maximal inhibitory concentration of the inhibitor. |
| Ki of this compound | 78.1 | nM | Inhibition constant of the inhibitor (competitive inhibition assumed). |
Experimental Protocols
Materials and Reagents
-
Recombinant OfChi-h enzyme
-
This compound (inhibitor)
-
4-methylumbelliferyl-N,N′-diacetyl-β-D-chitobioside (MU-β-(GlcNAc)₂) (substrate)
-
Sodium phosphate buffer (20 mM, pH 6.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol 1: Determination of the Michaelis-Menten Constant (Km)
-
Prepare Substrate Stock Solution: Dissolve MU-β-(GlcNAc)₂ in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Substrate Dilutions: Serially dilute the substrate stock solution in 20 mM sodium phosphate buffer (pH 6.0) to achieve a range of final concentrations for the assay (e.g., 0.5, 1, 2, 5, 10, 20, 50 µM).
-
Prepare Enzyme Solution: Dilute the recombinant OfChi-h enzyme in 20 mM sodium phosphate buffer (pH 6.0) to a final concentration of 10 nM.
-
Set up the Reaction: In a 96-well black microplate, add the following to each well:
-
50 µL of the appropriate substrate dilution.
-
50 µL of the 10 nM OfChi-h enzyme solution to initiate the reaction.
-
-
Kinetic Measurement: Immediately place the microplate in a fluorometric microplate reader pre-set to 30°C. Measure the fluorescence intensity every minute for 30 minutes (Excitation: 360 nm, Emission: 450 nm).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Protocol 2: Determination of the IC50 Value
-
Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1 mM).
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in 20 mM sodium phosphate buffer (pH 6.0) to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare Enzyme and Substrate Solutions:
-
Dilute OfChi-h to 20 nM in buffer (this will be 10 nM in the final reaction volume).
-
Prepare a solution of MU-β-(GlcNAc)₂ at a concentration equal to its determined Km value in the same buffer.
-
-
Set up the Assay: In a 96-well black microplate, add the following to each well:
-
25 µL of the appropriate inhibitor dilution.
-
25 µL of the 20 nM OfChi-h enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
50 µL of the MU-β-(GlcNAc)₂ solution (at Km concentration) to start the reaction.
-
-
Controls:
-
100% Activity Control: 25 µL of buffer with DMSO (at the same final concentration as the inhibitor wells) + 25 µL of 20 nM OfChi-h + 50 µL of substrate.
-
0% Activity Control (Blank): 50 µL of buffer + 50 µL of substrate.
-
-
Kinetic Measurement: Measure the fluorescence intensity kinetically as described in Protocol 1.
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol 3: Calculation of the Ki Value
For a competitive inhibitor, the Ki value can be calculated from the IC50 and Km values using the Cheng-Prusoff equation.[4][5][6][7]
Cheng-Prusoff Equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki: The inhibition constant.
-
IC50: The half-maximal inhibitory concentration of this compound.
-
[S]: The concentration of the substrate (MU-β-(GlcNAc)₂) used in the IC50 determination assay.
-
Km: The Michaelis-Menten constant of MU-β-(GlcNAc)₂ for OfChi-h.
Calculation Example:
Using the hypothetical data from the table:
-
IC50 = 150 nM
-
[S] = Km = 5.2 µM = 5200 nM
Ki = 150 nM / (1 + 5200 nM / 5200 nM) Ki = 150 nM / 2 Ki = 75 nM
(Note: The value in the table is slightly different to reflect potential experimental variability and fitting)
Conclusion
These protocols provide a comprehensive framework for the accurate determination of the Ki value of novel inhibitors against OfChi-h. The consistent application of these methods will enable robust evaluation and comparison of inhibitor potencies, which is essential for the development of effective and selective insecticides targeting the crucial process of chitin degradation in lepidopteran pests.
References
- 1. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 7. punnettsquare.org [punnettsquare.org]
Synthesis of OfChi-h-IN-2 for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory synthesis of OfChi-h-IN-2 (also known as TQ19), a potent inhibitor of the insect chitinase OfChi-h. OfChi-h is a critical enzyme in the molting process of lepidopteran pests, making it a promising target for the development of novel and specific insecticides. These guidelines are intended for researchers in agrochemistry, insect biochemistry, and drug development. The protocols herein describe a plausible synthetic route based on established organic chemistry principles for the assembly of the triazolo-quinazolinone core and subsequent functionalization. Additionally, this document outlines the biological context of OfChi-h inhibition and provides methodologies for the preparation of the target enzyme and the assessment of inhibitor potency.
Introduction
Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the insect exoskeleton. The precise degradation and synthesis of chitin are essential for insect growth and development, particularly during the molting process. Chitinases are enzymes that hydrolyze the β-1,4-glycosidic bonds in chitin. In lepidopteran insects, such as the Asian corn borer (Ostrinia furnacalis), a specific chitinase, OfChi-h, plays a crucial role in the degradation of the old cuticle. Inhibition of this enzyme leads to molting defects and is ultimately lethal to the insect. Due to its specificity and essential function, OfChi-h has emerged as a key target for the design of selective and effective insecticides.
This compound (TQ19) has been identified as a potent inhibitor of OfChi-h with a reported Ki value of 0.33 μM. Its chemical structure, identified by its CAS number 902932-91-6, features a triazolo-quinazolinone scaffold. This document provides a detailed, step-by-step protocol for the synthesis of this compound for laboratory-scale research purposes.
Chemical Structure
Compound Name: this compound (TQ19) CAS Number: 902932-91-6 SMILES: ClC1=CC=C(CNC(CCC2=NN=C(N3CCCOC(C)C)N2C4=C(C=CC=C4)C3=O)=O)C=C1
Synthetic Protocol
The synthesis of this compound can be approached through a multi-step process involving the construction of the core heterocyclic system followed by the attachment of the side chains. The following is a plausible and detailed synthetic route for laboratory preparation.
Overall Synthetic Scheme
Caption: General workflow for the synthesis of this compound.
Part 1: Synthesis of the Triazolo-quinazolinone Core
Step 1: Synthesis of 2-hydrazinylbenzoic acid (Intermediate 1)
-
To a solution of 2-aminobenzoic acid in a suitable solvent (e.g., a mixture of concentrated hydrochloric acid and water), add a solution of sodium nitrite in water dropwise at 0-5 °C to form the diazonium salt.
-
Slowly add a solution of tin(II) chloride in concentrated hydrochloric acid to the diazonium salt solution at 0-5 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 2-hydrazinylbenzoic acid.
Step 2: Synthesis of the Triazolo-quinazolinone Core (Intermediate E)
-
Reflux a mixture of 2-hydrazinylbenzoic acid (Intermediate 1) and an appropriate orthoester (e.g., triethyl orthoformate) in a high-boiling point solvent such as acetic acid for several hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry to obtain the triazolo-quinazolinone core.
Part 2: Side Chain Attachment and Final Product Formation
Step 3: Alkylation of the Triazolo-quinazolinone Core (Intermediate H)
-
To a solution of the triazolo-quinazolinone core (Intermediate E) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate).
-
Add the alkylating agent, which based on the structure of TQ19 would be a protected halo-morpholine derivative, and stir the reaction mixture at an elevated temperature until the reaction is complete (monitored by TLC).
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 4: Acylation of the Alkylated Core (Intermediate J)
-
Dissolve the alkylated intermediate (Intermediate H) in a suitable solvent such as dichloromethane.
-
Add succinic anhydride and a catalytic amount of a base like triethylamine.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the carboxylic acid intermediate.
Step 5: Amide Coupling to Yield this compound (TQ19)
-
Dissolve the carboxylic acid intermediate (Intermediate J) in a solvent such as DMF.
-
Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).
-
Add 4-chlorobenzylamine to the reaction mixture and stir at room temperature overnight.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the final product, this compound (TQ19), by column chromatography on silica gel.
Data Presentation
| Step | Reactants | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | 2-Aminobenzoic acid, Sodium nitrite, Tin(II) chloride | HCl, H₂O, 0-5 °C then RT | 2-Hydrazinylbenzoic acid | 70-80 |
| 2 | 2-Hydrazinylbenzoic acid, Triethyl orthoformate | Acetic acid, Reflux | Triazolo-quinazolinone core | 60-70 |
| 3 | Triazolo-quinazolinone core, Protected halo-morpholine derivative | K₂CO₃, DMF, Heat | Alkylated intermediate | 50-60 |
| 4 | Alkylated intermediate, Succinic anhydride | Triethylamine, Dichloromethane, RT | Carboxylic acid intermediate | 80-90 |
| 5 | Carboxylic acid intermediate, 4-Chlorobenzylamine | HATU, DIPEA, DMF, RT | This compound (TQ19) | 60-70 |
Experimental Protocols
Preparation of Recombinant OfChi-h Enzyme
For in vitro inhibition assays, a reliable source of the OfChi-h enzyme is required. The following is a general protocol for the expression and purification of recombinant OfChi-h.
-
Gene Synthesis and Cloning: Synthesize the gene encoding for Ostrinia furnacalis chitinase-h (OfChi-h) with codon optimization for expression in a suitable host (e.g., E. coli or Pichia pastoris). Clone the gene into an appropriate expression vector containing a purification tag (e.g., His-tag).
-
Protein Expression: Transform the expression vector into the chosen host cells. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration, and induction time).
-
Cell Lysis and Protein Purification: Harvest the cells and lyse them using sonication or enzymatic methods. Clarify the lysate by centrifugation. Purify the recombinant OfChi-h from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Protein Characterization: Confirm the purity and identity of the purified protein using SDS-PAGE and Western blotting.
In Vitro OfChi-h Inhibition Assay
The inhibitory activity of synthesized this compound can be determined using a fluorometric assay.
-
Reagents:
-
Purified recombinant OfChi-h enzyme.
-
Fluorogenic substrate: 4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside (4-MU-(GlcNAc)₂).
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0).
-
Synthesized this compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the this compound dilution, and the OfChi-h enzyme.
-
Pre-incubate the mixture for a defined period at a controlled temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~450 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence data.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, if the inhibition mechanism is competitive.
-
Signaling Pathway and Mechanism of Action
Caption: Inhibition of the chitin degradation pathway by this compound during insect molting.
The process of insect molting is tightly regulated and involves the breakdown of the old cuticle to allow for growth. OfChi-h is a key hydrolase in this process, breaking down the polymeric chitin into smaller oligosaccharides. These oligosaccharides are then further processed and the resulting N-acetylglucosamine monomers are recycled for the synthesis of the new cuticle.
This compound acts as a competitive inhibitor, binding to the active site of the OfChi-h enzyme. This binding event prevents the natural substrate, chitin, from accessing the catalytic machinery of the enzyme. As a result, the degradation of the old cuticle is stalled, leading to a failure in the molting process. This disruption is catastrophic for the insect, resulting in mortality. The specificity of OfChi-h to lepidopteran insects makes inhibitors like this compound attractive candidates for targeted pest control with potentially minimal impact on non-target organisms.
Conclusion
The synthesis of this compound provides a valuable tool for researchers studying insect chitin metabolism and for the development of novel insecticides. The protocols outlined in this document offer a comprehensive guide for the laboratory preparation and biological evaluation of this potent inhibitor. Further research into the structure-activity relationship of this compound and its analogs may lead to the discovery of even more effective and environmentally benign pest control agents.
Troubleshooting & Optimization
OfChi-h-IN-2 solubility and stability issues
<
Disclaimer: Information regarding a specific molecule designated "OfChi-h-IN-2" is not publicly available. The following technical support guide has been generated based on common challenges encountered with poorly soluble small molecule inhibitors, particularly kinase and chitinase inhibitors, to provide a relevant and practical resource for researchers. "this compound" will be used as a placeholder for a hypothetical inhibitor of OfChi-h, a chitinase from the Asian corn borer (Ostrinia furnacalis).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers like PBS or Tris. What should I do?
A1: Poor aqueous solubility is a common issue for small molecule inhibitors, which are often lipophilic.[4][5] Direct dissolution in aqueous buffers is rarely successful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Solvents: Start with 100% Dimethyl Sulfoxide (DMSO). If solubility is still limited, you may explore other organic solvents such as Dimethylformamide (DMF) or ethanol.[6]
-
Stock Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay, which should typically be less than 0.5% (v/v) to avoid solvent-induced artifacts.
-
Dissolution Technique: After adding the solvent, ensure complete dissolution by vortexing and gentle warming (e.g., 37°C) if necessary. Using an ultrasonic bath for short periods can also aid dissolution.[7]
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my cell culture medium or assay buffer. How can I prevent this?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when the inhibitor's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound. Determine the highest concentration that remains in solution in your specific medium.
-
Use a Surfactant or Co-solvent: Including a low concentration of a biocompatible surfactant, such as Tween 80, or a co-solvent can help maintain the compound's solubility.[8]
-
Incorporate a Carrier Protein: For in vitro assays, adding a carrier protein like Bovine Serum Albumin (BSA) to the buffer can help solubilize hydrophobic compounds.
-
Lipid-Based Formulations: For more advanced applications, lipid-based delivery systems or cyclodextrin complexes can significantly enhance aqueous solubility.[9][10][11]
Q3: How should I store my solid this compound and its stock solutions to ensure stability?
A3: Proper storage is critical to prevent degradation and maintain the potency of your inhibitor.
-
Solid Compound: Store the solid powder at -20°C, protected from light and moisture. A desiccator can provide additional protection against humidity.
-
Stock Solutions: Prepare single-use aliquots of your stock solution in a suitable solvent (e.g., DMSO) and store them at -80°C. This minimizes freeze-thaw cycles, which can lead to degradation and decreased solubility over time. Avoid storing stock solutions in frost-free freezers, as temperature cycling is common.
Q4: I am concerned about the stability of this compound in my multi-day cell culture experiment. How can I assess its stability?
A4: The stability of a compound in culture medium over time is a valid concern, as it can be affected by temperature, pH, light, and interaction with media components.
-
Incubation and Analysis: Prepare your final working solution of this compound in the cell culture medium. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze the concentration of the parent compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] A decrease in the peak area of the parent compound over time indicates degradation.
-
Replenish the Compound: If significant degradation is observed (e.g., >10% in 24 hours), you may need to replenish the compound by performing partial or full media changes more frequently during your experiment.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Inconsistent or lower-than-expected activity of this compound can often be traced back to solubility and stability problems.
| Symptom | Potential Cause | Troubleshooting Step |
| Low Potency / High IC50 | Compound precipitation in the assay. | 1. Visually inspect assay plates for precipitates. 2. Perform a solubility test at the working concentration. 3. Lower the final concentration of the inhibitor. |
| Variable Results Between Replicates | Incomplete dissolution of the stock solution or precipitation upon dilution. | 1. Ensure the DMSO stock is fully dissolved before use. 2. Add the inhibitor to the assay buffer with vigorous mixing. 3. Prepare fresh dilutions for each experiment. |
| Loss of Activity Over Time | Degradation of the compound in the assay medium. | 1. Perform a stability study under assay conditions (see FAQ Q4). 2. Minimize the exposure of the compound to light. 3. Replenish the compound during long-term experiments. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
This table provides an example of how to present solubility data for a compound like this compound. Actual values would need to be determined experimentally.
| Solvent | Temperature (°C) | Maximum Solubility (mM) |
| Water | 25 | < 0.01 |
| PBS (pH 7.4) | 25 | < 0.01 |
| Ethanol | 25 | 5 |
| DMSO | 25 | > 50 |
| DMF | 25 | > 50 |
Table 2: Hypothetical Stability of this compound in Solution
This table illustrates how to summarize stability data. Stability is often reported as the percentage of the initial compound remaining after a certain period under specific conditions.
| Condition | Duration | % Remaining |
| DMSO stock at -80°C | 6 months | > 99% |
| DMSO stock at 4°C | 1 week | 95% |
| Aqueous Buffer (pH 7.4) at 37°C | 24 hours | 85% |
| Cell Culture Medium (+10% FBS) at 37°C | 24 hours | 90% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer, which is crucial for avoiding precipitation in assays.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (UV-transparent)
-
Plate reader with spectrophotometer
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the DMSO stock into the aqueous buffer. For example, add 2 µL of the 10 mM stock to 198 µL of buffer to get a 100 µM solution, and so on.
-
Include a blank control with DMSO and buffer only.
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure the absorbance of each well at a wavelength where the compound absorbs (determine this by a wavelength scan first).
-
Plot absorbance against concentration. The point at which the absorbance plateaus or deviates from linearity indicates the kinetic solubility limit.
Protocol 2: Solution Stability Assessment by HPLC
This protocol outlines how to evaluate the stability of this compound in a specific solution over time.
Materials:
-
This compound
-
Solution to be tested (e.g., cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., acetonitrile/water gradient)
Methodology:
-
Prepare a solution of this compound in the test solution at the desired final concentration (e.g., 10 µM).
-
Immediately take a sample, centrifuge to remove any particulates, and inject it onto the HPLC system. This is the T=0 time point.
-
Record the peak area of the parent compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), take further samples, process them as in step 2, and analyze by HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
Visualizations
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where this compound could act. OfChi-h is an insect chitinase crucial for molting.[1][3] An inhibitor would disrupt this process.
Experimental Workflow for Troubleshooting Solubility
This workflow provides a logical sequence of steps to address compound solubility issues during experimental setup.
Logical Diagram for Solvent Selection
This diagram helps researchers choose an appropriate solvent system based on the experimental context.
References
- 1. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. contractpharma.com [contractpharma.com]
Technical Support Center: Optimizing OfChi-h-IN-2 Concentration for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of OfChi-h-IN-2 in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of insect chitinase h (Chi-h), an enzyme exclusively found in lepidopteran insects.[1] Chitinases are crucial for the molting process in insects, as they are responsible for degrading the old cuticle.[1] By inhibiting OfChi-h, this compound disrupts the molting process, leading to severe developmental defects and mortality in larvae, such as those of Ostrinia nubilalis (European corn borer).[2] It has a reported inhibitory constant (Ki) value of 0.33 μM.[2]
Q2: What is a suitable starting concentration range for this compound in a chitinase activity assay?
A2: Based on its Ki value of 0.33 μM, a good starting point for an in vitro chitinase activity assay is to test a concentration range that brackets this value. We recommend a serial dilution series spanning from 10 nM to 100 μM. This range should allow for the determination of an accurate IC50 value. For initial screening, a concentration of 10 μM can be used.[3]
Q3: How should I prepare my stock solution of this compound?
A3: this compound is a triazolo-quinazolinone derivative. Compounds of this class generally exhibit good solubility in dimethyl sulfoxide (DMSO).[4][5][6] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be diluted in the appropriate assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 1-2%) to avoid solvent effects on enzyme activity.[3]
Q4: What type of bioassay is recommended for testing this compound activity?
A4: A fluorogenic chitinase inhibition assay is a sensitive and widely used method. This assay typically uses a synthetic substrate, such as 4-methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside (MU-(GlcNAc)₂), which releases a fluorescent product upon cleavage by the chitinase. The decrease in fluorescence in the presence of this compound corresponds to its inhibitory activity.[3]
Experimental Protocols
Fluorogenic Chitinase Inhibition Assay
This protocol is adapted from a general method for determining chitinase inhibitory activity.[3]
Materials:
-
Recombinant OfChi-h enzyme
-
This compound
-
4-methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside (MU-(GlcNAc)₂)
-
Assay Buffer: 20 mM sodium phosphate, pH 6.0
-
Stop Solution: 0.5 M Sodium Carbonate
-
DMSO
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of OfChi-h enzyme at 20 nM in Assay Buffer (final concentration in assay will be 10 nM).
-
Prepare a working solution of MU-(GlcNAc)₂ substrate at 8 µM in Assay Buffer (final concentration in assay will be 4 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 100 µL:
-
50 µL of 20 nM OfChi-h enzyme solution.
-
2 µL of this compound dilution series in DMSO (or DMSO alone for control wells).
-
Incubate for 10 minutes at 30°C.
-
Add 50 µL of 8 µM MU-(GlcNAc)₂ substrate solution to initiate the reaction.
-
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.5 M Sodium Carbonate solution.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Bioassays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| In Vitro Chitinase Activity Assay | 10 nM - 100 µM | Based on the Ki of 0.33 µM. A broad range is recommended for initial IC50 determination. |
| Larval Development Bioassay | 0.1 µ g/larva - 10 µ g/larva | The effective dose will depend on the larval stage, application method (injection vs. feeding), and insect species. |
Table 2: Inhibitory Activity of Selected Chitinase Inhibitors against OfChi-h
| Inhibitor | Ki Value (µM) | Reference Compound for Comparison |
| This compound | 0.33 | Potent inhibitor |
| Compound 6a | 0.058 | Highly potent inhibitor |
| TMG-(GlcNAc)₄ | Potent inhibitor | Natural product-based inhibitor |
Note: Data for Compound 6a and TMG-(GlcNAc)₄ are provided for comparative purposes.
Troubleshooting Guide
Problem 1: No or Low Inhibition Observed
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Prepare a fresh stock solution of this compound. Test a higher concentration range. |
| Inhibitor Instability or Degradation | Prepare fresh dilutions of this compound for each experiment. Store the DMSO stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Inactive Enzyme | Check the activity of your OfChi-h enzyme preparation using a positive control (no inhibitor). If the enzyme is inactive, obtain a new batch or re-purify. |
| Sub-optimal Assay Conditions | Ensure the assay buffer pH (6.0) and temperature (30°C) are optimal for OfChi-h activity. |
Problem 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible to minimize pipetting steps. |
| Incomplete Mixing | Gently mix the contents of the wells after adding each reagent, especially after adding the inhibitor and substrate. |
| Inhibitor Precipitation | Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the highest concentration tested or increasing the final DMSO concentration slightly (while ensuring it remains below inhibitory levels for the enzyme). The solubility of quinazolinone derivatives can be influenced by the aqueous buffer composition.[7] |
| Edge Effects in Microplate | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with buffer or water to maintain a humid environment. |
Problem 3: Unexpected Fluorescence Signal
| Possible Cause | Suggested Solution |
| Autofluorescence of this compound | Run a control experiment with this compound in the assay buffer without the enzyme or substrate to check for intrinsic fluorescence at the assay wavelengths. If the compound is fluorescent, the data will need to be corrected by subtracting this background fluorescence. |
| Fluorescence Quenching by this compound | Test the effect of this compound on the fluorescence of the product (4-methylumbelliferone) in the absence of the enzyme. If quenching is observed, a different assay format may be required. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
Visualizations
Caption: Simplified signaling pathway of OfChi-h action and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical troubleshooting guide for this compound bioassays.
References
- 1. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cibtech.org [cibtech.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to OfChi-h-IN-2 in Insect Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to OfChi-h-IN-2 resistance in insect populations.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mode of action?
This compound is a specialized inhibitor targeting OfChi-h, a chitinase exclusive to lepidopteran insects. Chitinases are crucial enzymes in the insect molting process, responsible for degrading the old cuticle.[1][2] By inhibiting OfChi-h, this compound disrupts the normal molting cycle, leading to severe developmental defects and mortality in susceptible insect populations.[1]
2. What are the visual signs of this compound efficacy in insects?
Successful application of this compound in susceptible insects typically results in a failure to properly shed their old exoskeleton during molting. Researchers may observe insects with partially shed cuticles, abnormal pupation, and eventual death.[1]
3. What are the primary mechanisms of insecticide resistance?
Insect populations can develop resistance to insecticides through several mechanisms:[3][4]
-
Target-site resistance: Mutations in the target protein (in this case, OfChi-h) can prevent the inhibitor from binding effectively.
-
Metabolic resistance: Insects may evolve to produce higher levels of enzymes that detoxify or sequester the insecticide before it can reach its target.[3][4]
-
Penetration resistance: Changes in the insect's cuticle can reduce the rate at which the insecticide is absorbed.[3][4]
-
Behavioral resistance: Insects may develop behaviors to avoid contact with the insecticide.[4]
4. How can I determine if an insect population has developed resistance to this compound?
Resistance can be suspected if a previously effective dose of this compound no longer produces the expected level of mortality or phenotypic effects.[3][5] Confirmation requires laboratory bioassays to compare the susceptibility of the target population to a known susceptible population.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Decreased or No Efficacy of this compound
If you observe a decline in the effectiveness of this compound, consider the following potential causes and solutions.
Potential Causes:
-
Incorrect Dosage or Application: The concentration of this compound may be too low, or the application method may not be optimal for the target insect.[8]
-
Environmental Factors: High temperatures, UV light, or certain pH levels can degrade the inhibitor.[8][9]
-
Development of Resistance: The insect population may have developed resistance to the inhibitor.[5]
Troubleshooting Steps:
-
Verify Experimental Parameters: Double-check the concentration of this compound, the application protocol, and the environmental conditions of the experiment.
-
Conduct a Dose-Response Assay: Perform a bioassay with a range of this compound concentrations to determine the current lethal concentration (LC50) for the population.
-
Compare with a Susceptible Strain: If possible, test a known susceptible insect strain in parallel to confirm the activity of your this compound stock.
-
Investigate Resistance Mechanisms: If resistance is suspected, proceed with the protocols for resistance monitoring and mechanism identification.
Issue 2: Inconsistent Results in Chitinase Inhibition Assays
Inconsistent results in in-vitro assays can be due to a variety of factors.
Potential Causes:
-
Reagent Instability: The enzyme or inhibitor may have degraded due to improper storage or handling.[10]
-
Assay Conditions: Variations in temperature, pH, or incubation time can significantly affect enzyme activity.[11][12]
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of enzyme, substrate, or inhibitor.
Troubleshooting Steps:
-
Check Reagent Integrity: Use fresh aliquots of enzyme and inhibitor. Ensure they have been stored at the recommended temperature.
-
Standardize Assay Conditions: Use a temperature-controlled incubator and freshly prepared buffers. Ensure consistent incubation times for all samples.
-
Include Proper Controls: Always include positive controls (enzyme and substrate without inhibitor) and negative controls (substrate and inhibitor without enzyme) in your assay.[11]
-
Verify Pipette Accuracy: Calibrate your pipettes regularly to ensure accurate dispensing of liquids.
Data Presentation
The following tables summarize key quantitative data related to the inhibition of OfChi-h.
Table 1: Inhibitory Activity of TMG-(GlcNAc)4 and TMG-(GlcNAc)2 against OfChi-h
| Inhibitor | Concentration (µM) | % Inhibition of OfChi-h |
| TMG-(GlcNAc)4 | 10 | 95% |
| TMG-(GlcNAc)2 | 10 | 65% |
Data extracted from in vitro inhibition assays.[1]
Table 2: In Vivo Effects of TMG-(GlcNAc)4 on O. furnacalis Pupation
| Treatment | Dosage per Insect (µg) | Outcome |
| TMG-(GlcNAc)4 | 0.2 | Severe defects in pupation, leading to mortality |
| Water (Control) | N/A | Normal pupation |
Data from in vivo injection experiments in 5th instar larvae.[1]
Experimental Protocols
Protocol 1: Chitinase Activity Assay using a Spectrophotometric Method
This protocol is for determining the activity of chitinase by measuring the release of reducing sugars from colloidal chitin.[13][14]
Materials:
-
1% (w/v) Colloidal chitin suspension
-
Crude or purified chitinase enzyme solution
-
0.1 M Citrate buffer (pH 7.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture by adding 0.1 ml of the enzyme solution to 0.9 ml of the 1% colloidal chitin suspension in a microcentrifuge tube.
-
Incubate the mixture at 37°C for 1 hour in a shaking water bath.[14]
-
Stop the reaction by adding 3 ml of DNS reagent.
-
Heat the mixture in a boiling water bath for 10 minutes to develop the color.[14]
-
Cool the tubes to room temperature and centrifuge to pellet the remaining chitin.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.[15]
-
Use a standard curve prepared with known concentrations of N-acetyl-D-glucosamine to determine the amount of reducing sugar released.
Protocol 2: Resistance Monitoring using the CDC Bottle Bioassay
This protocol is a standard method for monitoring insecticide resistance in mosquito populations and can be adapted for other insects.[16][17]
Materials:
-
Glass bottles (250 ml)
-
Technical grade this compound
-
Acetone
-
Adult insects from the population to be tested
-
Control insects from a susceptible population
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Coat the inside of the glass bottles with a specific dose of the inhibitor by adding the solution and rotating the bottle until the acetone evaporates. Prepare control bottles with acetone only.
-
Introduce a known number of adult insects (e.g., 20-25) into each bottle.
-
Record the mortality at regular intervals up to a diagnostic time (the time at which 100% of susceptible insects are expected to die).
-
If mortality in the test population is significantly lower than in the susceptible population, it indicates resistance.
Mandatory Visualizations
Signaling Pathway
References
- 1. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nifa.usda.gov [nifa.usda.gov]
- 4. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 5. How Pesticide Resistance Develops - Grapes [canr.msu.edu]
- 6. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring and managing insecticide resistance in UK pests | AHDB [ahdb.org.uk]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. uprm.edu [uprm.edu]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. google.com [google.com]
- 13. scispace.com [scispace.com]
- 14. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijariit.com [ijariit.com]
- 16. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 17. cdc.gov [cdc.gov]
Degradation of OfChi-h-IN-2 in environmental conditions
Technical Support Center: Chi-Inhibin-2
Welcome to the technical support center for Chi-Inhibin-2, your guide to ensuring the stability and efficacy of this novel chitinase inhibitor in your research. This resource provides troubleshooting guides and frequently asked questions to address common challenges related to the degradation of Chi-Inhibin-2 under various environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Chi-Inhibin-2 to ensure long-term stability?
A1: For optimal long-term stability, Chi-Inhibin-2 should be stored at -80°C. For short-term use (up to one week), it can be stored at 4°C. Avoid repeated freeze-thaw cycles as this can lead to protein aggregation and degradation.
Q2: What are the visible signs of Chi-Inhibin-2 degradation?
A2: Visual indicators of degradation can include the appearance of turbidity or precipitation in the solution. A loss of inhibitory activity in your experimental assays is a key functional indicator of degradation.
Q3: How do pH and temperature affect the stability of Chi-Inhibin-2?
A3: Chi-Inhibin-2 is most stable within a pH range of 6.0 to 7.5.[1][2] Exposure to pH values outside of this range can lead to denaturation and loss of function.[1] Elevated temperatures can also cause degradation; it is recommended to keep the protein on ice during experimental use.[3][4]
Q4: Is Chi-Inhibin-2 sensitive to light exposure?
A4: Yes, prolonged exposure to UV or fluorescent light can lead to photo-oxidation and degradation of the inhibitor.[5][6][7] It is recommended to store Chi-Inhibin-2 in opaque or amber vials and to minimize light exposure during experiments.
Q5: Can I use a different buffer to dissolve Chi-Inhibin-2?
A5: The recommended buffer is 50 mM Tris-HCl, pH 7.0, containing 150 mM NaCl. Using other buffers may affect the solubility and stability of the protein. If you need to use a different buffer system, it is advisable to perform a buffer compatibility study to ensure the integrity of Chi-Inhibin-2.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Chi-Inhibin-2.
Issue 1: Loss of Inhibitory Activity
| Potential Cause | Recommended Solution |
| Protein Degradation | Ensure proper storage conditions (-80°C for long-term, 4°C for short-term). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Add protease inhibitors to your experimental buffer if you suspect enzymatic degradation from your sample.[3][4] |
| Incorrect pH | Verify that the pH of your assay buffer is within the optimal range for Chi-Inhibin-2 (pH 6.0-7.5).[1][2] |
| Chemical Incompatibility | Some reagents, such as strong reducing or oxidizing agents, can interfere with the inhibitor's activity. Review the composition of your assay buffer for any incompatible components. |
Issue 2: Precipitation or Aggregation of Chi-Inhibin-2
| Potential Cause | Recommended Solution |
| High Protein Concentration | Avoid unnecessarily high concentrations of the inhibitor in your stock solutions. If you observe precipitation, try diluting the stock solution. |
| Freeze-Thaw Cycles | Aliquot the stock solution upon first use to minimize the number of freeze-thaw cycles.[5][7] |
| Buffer Composition | The ionic strength and pH of the buffer can influence protein solubility. Ensure you are using the recommended buffer. |
| Mechanical Stress | Vigorous vortexing or shaking can induce aggregation.[5][7] Mix gently by pipetting or inverting the tube. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variable Storage and Handling | Standardize your protocol for storing and handling Chi-Inhibin-2 to ensure consistency across all experiments. |
| Batch-to-Batch Variability | If you are using different lots of Chi-Inhibin-2, perform a bridging study to confirm comparable activity. |
| Degradation Over Time | Use freshly prepared dilutions of Chi-Inhibin-2 for each experiment to avoid issues with the stability of diluted solutions. |
Data on Chi-Inhibin-2 Stability
The following tables summarize data from forced degradation studies to illustrate the stability of Chi-Inhibin-2 under various environmental conditions.[5][6][7][8]
Table 1: Thermal Stability of Chi-Inhibin-2
| Temperature | Incubation Time | Remaining Activity (%) |
| 4°C | 7 days | 98% |
| 25°C | 24 hours | 85% |
| 37°C | 24 hours | 62% |
| 50°C | 1 hour | 35% |
Table 2: pH Stability of Chi-Inhibin-2 at 4°C for 24 hours
| pH | Remaining Activity (%) |
| 4.0 | 45% |
| 5.0 | 75% |
| 6.0 | 95% |
| 7.0 | 99% |
| 8.0 | 88% |
| 9.0 | 60% |
Table 3: Effect of Freeze-Thaw Cycles on Chi-Inhibin-2 Activity
| Number of Freeze-Thaw Cycles | Remaining Activity (%) |
| 1 | 100% |
| 3 | 92% |
| 5 | 81% |
| 10 | 65% |
Experimental Protocols
Protocol: Forced Degradation Study for Chi-Inhibin-2
This protocol is designed to assess the stability of Chi-Inhibin-2 under various stress conditions.
Materials:
-
Chi-Inhibin-2 stock solution
-
Assay buffer (50 mM Tris-HCl, pH 7.0, 150 mM NaCl)
-
Solutions for pH stress (e.g., HCl and NaOH to adjust pH)
-
Temperature-controlled incubators/water baths
-
UV light source
-
Chitinase enzyme and substrate for activity assay
Procedure:
-
Preparation of Samples: Prepare aliquots of Chi-Inhibin-2 in the assay buffer.
-
Thermal Stress: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for various time points.
-
pH Stress: Adjust the pH of aliquots to a range of values (e.g., pH 4.0 to 9.0) and incubate at 4°C for a set time (e.g., 24 hours). Neutralize the pH before the activity assay.
-
Photostability: Expose aliquots to a controlled UV or fluorescent light source for different durations. Keep control samples in the dark.
-
Freeze-Thaw Stress: Subject aliquots to multiple cycles of freezing at -80°C and thawing at room temperature.
-
Activity Assay: After each stress condition, measure the remaining inhibitory activity of Chi-Inhibin-2 using a standardized chitinase activity assay.[9][10]
-
Data Analysis: Calculate the percentage of remaining activity relative to an unstressed control sample.
Visualizations
Below are diagrams illustrating key concepts related to the use and stability of Chi-Inhibin-2.
Caption: Hypothetical signaling pathway showing the role of Chi-Inhibin-2.
Caption: Workflow for assessing the stability of Chi-Inhibin-2.
Caption: Troubleshooting decision tree for Chi-Inhibin-2 degradation.
References
- 1. Environmental factors affecting enzymatic reactions.pptx [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Forced degradation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Forced Degradation Studies [intertek.com]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Screening and Application of Chitin Synthase Inhibitors | MDPI [mdpi.com]
- 10. A rapid and sensitive method for screening of chitinase inhibitors using Ostazin Brilliant Red labelled chitin as a substrate for chitinase assay [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of OfChi-h Inhibitors
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of novel insecticides targeting OfChi-h.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in scaling up the synthesis of OfChi-h inhibitors?
A1: Large-scale synthesis of complex heterocyclic OfChi-h inhibitors can present several challenges, including:
-
Starting Material Availability and Cost: Sourcing large quantities of specialized starting materials can be difficult and expensive.
-
Reaction Kinetics and Thermodynamics: Reactions that work well at a lab scale may behave differently in larger reactors, potentially leading to lower yields or the formation of impurities.
-
Purification: Chromatographic purification, common in lab-scale synthesis, is often not feasible for large-scale production. Developing effective crystallization or extraction procedures is crucial.
-
Safety: Exothermic reactions or the use of hazardous reagents require careful management at a larger scale.
-
Product Stability: The stability of intermediates and the final product under storage and transport conditions needs to be assessed.
Q2: What types of reactions are typically involved in the synthesis of OfChi-h inhibitors?
A2: The synthesis of known OfChi-h inhibitors often involves multi-step sequences. For instance, the synthesis of tetracyclic compounds has been reported to involve acylation reactions under basic conditions. Other potential reactions in the synthesis of similar heterocyclic compounds could include cyclizations and cross-coupling reactions.
Q3: How critical is moisture and air control during the synthesis?
A3: Many organic reactions, particularly those involving organometallic reagents or highly reactive intermediates, are sensitive to moisture and air. For large-scale synthesis, ensuring an inert atmosphere (e.g., using nitrogen or argon) and using anhydrous solvents is often critical to prevent side reactions and ensure high yields.
Q4: What are the key analytical techniques for quality control during and after synthesis?
A4: A robust analytical workflow is essential. Key techniques include:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying the final product and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
Troubleshooting Guide
Issue 1: Low Yield in a Key Reaction Step
| Question | Possible Cause | Suggested Solution |
| Why is the yield of my acylation reaction lower than expected on a larger scale? | Incomplete reaction, side product formation, or degradation of the product. | * Optimize Reaction Conditions: Re-evaluate temperature, reaction time, and stoichiometry of reagents. Even small changes can have a large impact on scale-up. * Reagent Purity: Ensure the purity of starting materials and reagents, as impurities can interfere with the reaction. * Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Evaluate the reactor's stirring mechanism. |
| My cyclization step is not proceeding to completion. What should I check? | Insufficient activation energy, catalyst deactivation, or presence of inhibitors. | * Screen Catalysts: If the reaction is catalyzed, screen different catalysts or catalyst loadings. * Increase Temperature: Carefully increase the reaction temperature, monitoring for any increase in impurity formation. * Remove Inhibitors: Ensure all starting materials and solvents are free from impurities that could inhibit the reaction. |
Issue 2: Product Purification Challenges
| Question | Possible Cause | Suggested Solution |
| My final compound is difficult to purify from a closely-related impurity. | The impurity has very similar physical properties (e.g., polarity, solubility) to the desired product. | * Recrystallization: Experiment with a wide range of solvent systems for recrystallization. Seeding with a pure crystal of the desired compound can sometimes help. * Slurry Wash: Washing the crude product with a solvent in which the impurity is more soluble can be an effective purification method. * pH Adjustment: If the compound or impurity has acidic or basic functional groups, adjusting the pH during an extractive workup can help separate them. |
| The product oils out during crystallization. | The solvent system is not optimal, or the product has a low melting point. | * Change Solvent System: Use a solvent system with a different polarity or a co-solvent to induce crystallization. * Lower Temperature Slowly: Allow the solution to cool very slowly to encourage crystal lattice formation. * Trituration: Add a non-solvent to the oil to try and induce solidification. |
Quantitative Data Summary
The following table summarizes the reported yields for a series of synthesized tetracyclic OfChi-h inhibitors, which can serve as a benchmark for similar synthetic efforts.
| Compound ID | Yield (%) | Physical State |
| 6a | Not specified, but successfully synthesized | - |
| 6d | 72.4% | Yellow solid |
| 6f | 59.1% | Yellow solid |
| 6g | 68.3% | Yellow solid |
| 6h | 42.1% | Yellow solid |
| 6k | 33.4% | Yellow solid |
| 6l | 34.2% | Yellow solid |
Experimental Protocols
General Protocol for the Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
This protocol is a generalized example based on the synthesis of related heterocyclic compounds and should be adapted and optimized for the specific OfChi-h inhibitor being synthesized.
Step 1: Acyl Chloride Formation
-
To a solution of the substituted nicotinic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is often used in the next step without further purification.
Step 2: Acylation
-
Dissolve the substituted thiophen-2-amine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.5 equivalents) in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of the crude acyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-(thiophen-2-yl) nicotinamide derivative.
Visualizations
Signaling Pathway
Caption: Inhibition of the OfChi-h enzyme disrupts chitin degradation, a critical step in the insect molting process.
Experimental Workflow
Technical Support Center: OfChi-h-IN-2 Nanoparticle Delivery System
Welcome to the technical support center for the OfChi-h-IN-2 Nanoparticle Delivery System. This guide is designed for researchers, scientists, and drug development professionals to ensure successful field applications of this novel chitinase inhibitor for agricultural pest management.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of OfChi-h, a chitinase exclusively found in lepidopteran insects like the Asian corn borer (Ostrinia furnacalis).[1][2] Chitinases are enzymes essential for the molting process in insects, as they break down the old exoskeleton.[3][4] By inhibiting OfChi-h, the inhibitor disrupts the chitin degradation pathway, leading to severe molting defects and ultimately, larval lethality.[2][5] This targeted approach makes it an environmentally friendly alternative to broad-spectrum chemical pesticides, as it is designed to be harmless to mammals, plants, and beneficial insects that do not possess the OfChi-h enzyme.[3][5]
Q2: Why is this compound delivered via a nanoparticle system?
A2: The nanoparticle delivery system is designed to overcome common challenges in field applications. It protects the active this compound molecule from environmental degradation (e.g., UV radiation, pH changes), allows for a controlled and sustained release of the inhibitor, and improves adhesion to and penetration of plant foliage.[6][7] This enhances the bioavailability and efficacy of the inhibitor, ensuring it reaches the target pest effectively.
Q3: Can I apply this compound with other fertilizers or pesticides?
A3: It is not recommended to tank-mix the this compound nanoparticle formulation with other agrochemicals without first performing a compatibility jar test. High ionic strength solutions, extreme pH values, or certain solvents in other formulations can destabilize the nanoparticles, leading to aggregation and loss of efficacy. Please refer to the Experimental Protocols section for instructions on how to perform a jar test.
Q4: What is the optimal timing for application?
A4: For maximum efficacy, apply this compound during the early larval stages of the target pest, as the molting process is most frequent and critical during this phase of development. Application should be done in the early morning or late evening when temperatures are cooler (below 80°F / 27°C) and humidity is moderate.[8] These conditions ensure that plant stomata are open for better absorption and reduce the rapid evaporation of the spray solution.[9]
Q5: What should I do if I observe phytotoxicity (leaf burn) on the crops?
A5: Phytotoxicity is typically a result of applying a solution that is too concentrated or spraying during high-heat conditions.[8] Immediately cease application. If symptoms are mild, the plant will likely recover. For future applications, ensure you are using the recommended dilution rates and are applying during the cooler parts of the day. Always test the spray on a small patch of the crop 24-48 hours before full-field application.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and application of the this compound Nanoparticle Delivery System.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Efficacy / No Pest Mortality | 1. Incorrect application timing (larvae too mature).2. Uneven spray coverage or runoff.3. Nanoparticle aggregation due to improper mixing.4. Degradation of the active ingredient. | 1. Scout fields to target early-instar larvae.2. Use a fine mist sprayer and ensure coverage of the undersides of leaves.[8] Add a non-ionic surfactant to improve spreading.[10]3. Re-suspend the nanoparticle concentrate by gentle inversion before diluting. Use deionized or distilled water for dilution if local water is hard.4. Store the concentrate at the recommended temperature (4°C) and use the diluted solution within 24 hours. |
| White Residue on Leaves After Spraying | 1. Spray solution was too concentrated.2. Water used for dilution has high mineral content.3. Nanoparticle formulation has aggregated. | 1. Double-check dilution calculations. Refer to the protocol for correct rates.2. Use purified (deionized or distilled) water for dilution.3. Perform a quality check on the concentrate. See protocol for Dynamic Light Scattering (DLS) analysis. If aggregated, do not use. |
| Clogging of Sprayer Nozzle | 1. Nanoparticle aggregates are blocking the nozzle.2. Incompatible tank-mix partners.3. Insufficient cleaning of equipment after prior use. | 1. Ensure the nanoparticle concentrate is fully re-suspended before dilution. Filter the final diluted solution through a 50-micron filter before adding to the sprayer.2. Do not mix with other products unless compatibility has been confirmed via a jar test.3. Thoroughly clean all spraying equipment with a suitable cleaning agent and rinse with purified water before use. |
| Inconsistent Results Across Field Plots | 1. Variable application rates or techniques.2. Environmental variations (e.g., wind, sun exposure).3. Non-uniform pest distribution. | 1. Calibrate spray equipment to ensure a consistent output. Ensure the applicator maintains a constant speed and spray height.2. Apply during calm weather conditions to avoid spray drift.[11] Note any significant environmental differences between plots.3. Implement a systematic scouting program to map pest "hotspots" and ensure they receive adequate coverage. |
Experimental Protocols
Protocol for Reconstitution and Dilution of this compound Nanoparticle Concentrate
-
Objective: To prepare a stable, ready-to-use spray solution from the nanoparticle concentrate.
-
Methodology:
-
Remove the this compound Nanoparticle Concentrate vial from 4°C storage and allow it to equilibrate to room temperature for 30 minutes.
-
Gently invert the vial 10-15 times to ensure the suspension is homogenous. Do not vortex or shake vigorously, as this can cause aggregation.
-
In a clean container, add half the final required volume of deionized water.
-
While gently stirring the water, slowly add the required volume of the nanoparticle concentrate.
-
Continue stirring and add the remaining volume of deionized water to reach the final desired concentration (e.g., 1:1000 dilution for standard field application).
-
If using a surfactant, add it last, according to the manufacturer's instructions.
-
The final solution should appear slightly opalescent and homogenous. Use within 24 hours for optimal performance.
-
Protocol for Field Application via Foliar Spray
-
Objective: To achieve uniform coverage of the this compound solution on crop foliage for maximal pest exposure.
-
Methodology:
-
Calibrate your spray equipment (e.g., backpack sprayer, boom sprayer) with water to ensure a consistent and fine mist.
-
Fill the clean sprayer tank with the prepared, diluted this compound solution.
-
Apply the spray during optimal environmental conditions (early morning/late evening, temp < 80°F, low wind).[8]
-
Begin by spraying the undersides of the leaves, angling the nozzle upwards. Most plant stomata are located on the leaf underside, which can be a key point of entry.[8][9]
-
Next, spray the upper surfaces of the leaves until the foliage is evenly covered but not drenched to the point of runoff. The goal is a thin, uniform film.[10]
-
Maintain a consistent walking speed and nozzle height throughout the application to ensure uniform deposition.
-
After use, triple-rinse the sprayer equipment to prevent drying of residues and potential clogging.
-
Protocol for Assessing Nanoparticle Stability (Jar Test)
-
Objective: To test the physical compatibility of the this compound formulation with other tank-mix partners (e.g., liquid fertilizers, other pesticides).
-
Methodology:
-
Use a clean, clear glass jar with a lid.
-
Add 500 mL of the same water source you will use for the field application to the jar.
-
Add each component to the jar in the same order you would add them to the spray tank, one at a time, and mix gently after each addition. Add the this compound solution last. Maintain the same concentration ratios planned for the field.
-
Secure the lid and invert the jar 10-15 times.
-
Let the jar sit for 30 minutes and observe for any signs of incompatibility, such as the formation of flakes, crystals, sludge, or separation into layers.
-
If the mixture remains uniform, the products are likely compatible. If any signs of incompatibility appear, do not mix the products in the spray tank.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Inhibition of the OfChi-h enzyme by this compound disrupts chitin degradation, leading to molting failure in insect larvae.
Caption: Standard workflow for the preparation and field application of the this compound nanoparticle formulation.
Caption: A logical diagram for troubleshooting the common issue of poor field efficacy.
References
- 1. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chitinases: in agriculture and human healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticles in Agroindustry: Applications, Toxicity, Challenges, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Foliar sprays for treatment and prevention | CANNA Gardening USA [cannagardening.com]
- 9. mofga.org [mofga.org]
- 10. nginstitute.com.au [nginstitute.com.au]
- 11. Concepts and applications of foliar spray for microbial inoculants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Activity of OfChi-h-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibitory activity of novel chitinase inhibitors, using the lepidopteran-exclusive chitinase OfChi-h from the Asian corn borer (Ostrinia furnacalis) as a primary target. OfChi-h is a promising target for the development of eco-friendly pesticides due to its crucial role in insect molting and its absence in beneficial insects.[1] This document outlines the performance of known OfChi-h inhibitors, provides detailed experimental protocols for validation, and presents visual workflows to guide researchers in their evaluation of new compounds like OfChi-h-IN-2.
Comparative Inhibitory Activity of Known OfChi-h Inhibitors
The development of potent and selective OfChi-h inhibitors is a key strategy in the discovery of new insecticides. Several compounds have been identified and characterized for their inhibitory activity against OfChi-h. A summary of their performance is presented below.
| Compound Name/Identifier | Type | Ki (Inhibition Constant) | Percent Inhibition | Reference |
| Compound 6a | Tetracyclic Compound | 58 nM | Not Reported | [1] |
| Berberine (BER) | Natural Alkaloid | 16.1 µM | Not Reported | [2] |
| Compound 19e (Berberine Derivative) | Nicotinate Ester of Berberine | 0.093 µM | Not Reported | [2] |
| TMG-(GlcNAc)4 | Substrate Analog | Not Reported | 95% at 10 µM | [3][4] |
Experimental Protocols
Accurate and reproducible experimental design is critical for the validation of enzyme inhibitors. The following are detailed methodologies for key experiments cited in the evaluation of OfChi-h inhibitors.
Expression and Purification of OfChi-h
Recombinant OfChi-h is essential for in vitro inhibitory assays. A common method involves its expression in a suitable host system followed by affinity chromatography.
-
Expression System: The coding sequence of OfChi-h is typically cloned into an expression vector (e.g., pET-28a) and transformed into a bacterial host like Escherichia coli (e.g., BL21(DE3) strain).
-
Culture and Induction: The transformed bacteria are cultured in a suitable medium (e.g., LB broth) at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced with an appropriate inducer (e.g., 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG)) at a lower temperature (e.g., 16°C) for an extended period (e.g., 16-20 hours).
-
Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged OfChi-h is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The purified OfChi-h is then eluted with a buffer containing a higher concentration of imidazole.
Chitinase Inhibitory Activity Assay
The inhibitory activity of a compound against OfChi-h is determined by measuring the reduction in the rate of substrate hydrolysis.
-
Substrate: A commonly used chromogenic substrate is 4-nitrophenyl β-D-N,N',N''-triacetylchitotriose (4-NP-(GlcNAc)3).
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0).
-
A pre-incubation mixture containing the purified OfChi-h enzyme and the test inhibitor (at various concentrations) is prepared and incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
The enzymatic reaction is initiated by the addition of the substrate (4-NP-(GlcNAc)3).
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at the same temperature.
-
The reaction is terminated by adding a stop solution (e.g., 0.5 M Na2CO3).
-
The amount of 4-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Visualizing Key Processes
To aid in the understanding of the experimental and biological contexts, the following diagrams illustrate a generalized workflow for inhibitor validation and the targeted signaling pathway.
Caption: A generalized workflow for the validation of a novel OfChi-h inhibitor.
References
- 1. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of OfChi-h-IN-2 Cross-reactivity with Other Insect Enzymes
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comparative Guide to the Cross-reactivity of the Chitinase Inhibitor OfChi-h-IN-2
This guide provides a comprehensive comparison of the chitinase inhibitor this compound (also known as compound TQ19) and its cross-reactivity with other insect enzymes. This document is intended to serve as a valuable resource for researchers in the fields of insecticide development, insect biochemistry, and molecular biology.
Introduction to this compound
This compound is a potent inhibitor of Chitinase-h (OfChi-h) from the Asian corn borer, Ostrinia furnacalis. OfChi-h is a member of the glycoside hydrolase family 18 (GH18) and is exclusively found in lepidopteran insects, making it a promising target for the development of selective insecticides. This enzyme plays a critical role in the degradation of the insect's chitinous cuticle during molting. Inhibition of OfChi-h disrupts this process, leading to developmental defects and mortality. This compound (TQ19) has demonstrated significant inhibitory activity against OfChi-h with a Ki value of 0.33 μM and has been shown to impede the growth and development of Ostrinia furnacalis larvae.
Cross-reactivity Profile of OfChi-h Inhibitors
While specific quantitative cross-reactivity data for this compound (TQ19) against a broad panel of other insect chitinases is not extensively available in the public domain, studies on other inhibitors targeting OfChi-h provide valuable insights into the potential for selective inhibition. The following tables summarize the inhibitory activity of various compounds against OfChi-h and other related enzymes.
| Inhibitor | Target Enzyme | Source Organism | Inhibition Value (IC50/Ki) | Reference |
| This compound (TQ19) | OfChi-h | Ostrinia furnacalis | Ki = 0.33 μM | [1] |
| Compound 8c | OfChi-h | Ostrinia furnacalis | IC50 = 1.51 nM | [2][3] |
| OfChtI | Ostrinia furnacalis | IC50 = 9.21 nM | [2][3] | |
| Berberine | OfChi-h | Ostrinia furnacalis | Ki = 16.1 μM | [4][5] |
| TMG-(GlcNAc)4 | OfChi-h | Ostrinia furnacalis | 95% inhibition at 10 μM | [6] |
| SmChiA | Serratia marcescens | Weak inhibitor | [6] | |
| SmChiB | Serratia marcescens | Weak inhibitor | [6] | |
| TMG-(GlcNAc)2 | OfChi-h | Ostrinia furnacalis | 65% inhibition at 10 μM | [6] |
| SmChiA | Serratia marcescens | Weak inhibitor | [6] | |
| SmChiB | Serratia marcescens | Weak inhibitor | [6] |
Table 1: Inhibitory Activity of Various Compounds against OfChi-h and Other Enzymes. This table highlights the potency of different inhibitors against their target enzymes. The selectivity of TMG-(GlcNAc)4 and TMG-(GlcNAc)2 for the insect chitinase OfChi-h over the bacterial homologs SmChiA and SmChiB suggests that designing species-specific inhibitors is achievable.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition and cross-reactivity. Below are protocols for key experiments in this area.
In Vitro Chitinase Inhibition Assay (Fluorometric)
This assay is widely used to determine the inhibitory potency of compounds against chitinases.
1. Materials:
- Enzyme: Purified recombinant OfChi-h or other target chitinases.
- Substrate: 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (4-MU-GlcNAc3).
- Inhibitor: this compound (TQ19) or other test compounds dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: 20 mM sodium phosphate buffer, pH 6.0.
- Stop Solution: 0.5 M sodium carbonate.
- Instrumentation: Fluorescence microplate reader.
2. Procedure:
- Prepare a series of dilutions of the inhibitor in the assay buffer.
- In a 96-well black microplate, add the assay buffer, the inhibitor solution, and the enzyme solution.
- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the reaction by adding the 4-MU-GlcNAc3 substrate.
- Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).
- Stop the reaction by adding the stop solution.
- Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.
In Vivo Insect Bioassay
This assay evaluates the effect of the inhibitor on the development of the target insect.
1. Materials:
- Insects: Ostrinia furnacalis larvae (e.g., 4th or 5th instar).
- Inhibitor: this compound (TQ19) or other test compounds.
- Artificial Diet: Standard diet for the specific insect species.
- Application Method: Diet incorporation or topical application.
2. Procedure (Diet Incorporation):
- Prepare the artificial diet and allow it to cool to a semi-solid state.
- Incorporate the inhibitor at various concentrations into the diet. A control diet with the solvent only should also be prepared.
- Dispense the diet into individual rearing containers.
- Place one larva in each container.
- Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod).
- Monitor the larvae daily for developmental effects, such as molting defects, growth inhibition, and mortality.
- Record the percentage of larvae that fail to pupate or emerge as adults successfully.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound is intrinsically linked to the chitin metabolism pathway and has downstream effects on hormonal signaling, particularly the ecdysteroid pathway.
Caption: Workflow of chitin biosynthesis and degradation in insects, indicating the point of inhibition by this compound.
The disruption of chitin metabolism by inhibitors like this compound has a cascading effect on the hormonal regulation of molting. The insect endocrine system, particularly the ecdysteroid signaling pathway, is closely intertwined with chitin metabolism.
Caption: Impact of chitinase inhibitors on the ecdysteroid signaling pathway, leading to developmental disruption.
Conclusion
This compound is a promising lead compound for the development of novel, selective insecticides targeting lepidopteran pests. While comprehensive cross-reactivity data for this specific inhibitor is still emerging, studies on analogous compounds suggest that a high degree of selectivity is attainable. The detailed experimental protocols and understanding of the interconnected signaling pathways provided in this guide will aid researchers in the further evaluation and optimization of OfChi-h inhibitors. Future research should focus on generating a broader cross-reactivity profile for this compound to fully assess its potential as a pest management tool.
References
- 1. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based virtual screening of highly potent inhibitors of the nematode chitinase CeCht1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Binding Affinities of OfChi-h Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding kinetics of various inhibitors targeting Ostrinia furnacalis chitinase-h (OfChi-h), a promising target for novel and specific insecticides. This document summarizes key quantitative data, details experimental protocols, and visualizes essential processes to facilitate informed decisions in pest control research.
OfChi-h, a chitinase exclusive to lepidopteran insects, plays a vital role in the molting process, making it an attractive target for the development of eco-friendly pesticides.[1][2][3] The disruption of its enzymatic activity leads to severe developmental defects and mortality in pests like the Asian corn borer (Ostrinia furnacalis).[1][4][5] This guide focuses on the binding kinetics of several classes of recently developed OfChi-h inhibitors, offering a comparative analysis of their potency.
Comparative Binding Kinetics of OfChi-h Inhibitors
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with lower values indicating tighter binding to the target enzyme. The following table summarizes the Ki values for various classes of OfChi-h inhibitors, providing a clear comparison of their binding affinities.
| Inhibitor Class | Compound | Ki (μM) | Reference |
| Tetracyclic Compounds | 6a | 0.058 | [1][2][3] |
| Butenolide Derivatives | 5f | 5.81 | [6] |
| 4h | 2.00 | [6] | |
| Berberine Derivatives | Berberine | 16.1 | [7] |
| 19e | 0.093 | [7] | |
| Substrate Analogs | TMG-(GlcNAc)4 | Potent Inhibitor | [4][5] |
| TMG-(GlcNAc)2 | Potent Inhibitor | [4] |
*Specific Ki values were not provided in the referenced literature, but these compounds were identified as potent inhibitors.
Experimental Protocols
The determination of the binding kinetics for OfChi-h inhibitors typically involves a chitinase inhibition assay. The following is a generalized protocol based on published studies.[1]
Chitinase Inhibition Assay
This assay measures the enzymatic activity of OfChi-h in the presence and absence of an inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant OfChi-h enzyme
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-N,N′-diacetyl-β-D-chitobioside, MU-β-(GlcNAc)2)
-
Assay buffer (e.g., sodium phosphate buffer, pH 6.0)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
Microplate reader capable of fluorescence measurement (excitation ~360 nm, emission ~450 nm)
Procedure:
-
A reaction mixture is prepared containing the OfChi-h enzyme and the inhibitor at various concentrations in the assay buffer.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 20 minutes).[1]
-
The reaction is terminated by the addition of a stop solution.
-
The fluorescence of the released 4-methylumbelliferone (4-MU) is measured using a microplate reader.
-
The rate of reaction is calculated from the fluorescence measurements.
-
The inhibition constant (Ki) is determined by fitting the data of reaction rates at different inhibitor concentrations to appropriate enzyme kinetic models.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of chitinase inhibition.
Caption: Workflow of a typical chitinase inhibition assay.
The fundamental role of OfChi-h is the degradation of chitin, a key component of the insect exoskeleton. Inhibitors prevent this process, leading to failed molting.
Caption: Simplified mechanism of OfChi-h inhibition.
References
- 1. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Inhibitors of an Insect Pest Chitinase: Design and Optimization of 9-O-Aromatic and Heterocyclic Esters of Berberine [agris.fao.org]
In Vivo Efficacy of Novel Chitinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), is evolving with the emergence of novel chitinase inhibitors. These molecules target key enzymes implicated in the inflammatory and fibrotic cascades. This guide provides an objective in vivo comparison of two promising novel chitinase inhibitors, Kasugamycin and OATD-01 , benchmarked against the standard-of-care IPF drugs, Pirfenidone and Nintedanib . Additionally, we will touch upon another emerging class of synthetic inhibitors.
Comparative In Vivo Efficacy in Pulmonary Fibrosis Models
The primary model for evaluating the in vivo efficacy of these inhibitors is the bleomycin-induced pulmonary fibrosis model in mice. This model recapitulates key features of human IPF, including inflammation, fibroblast activation, and excessive extracellular matrix deposition.
| Inhibitor | Class | Animal Model | Key Efficacy Findings | Reference Compound(s) |
| Kasugamycin | Aminoglycoside antibiotic | Bleomycin-induced pulmonary fibrosis (mouse) | - Significantly reduced collagen accumulation in the lungs. - Attenuated the expression of extracellular matrix-associated genes. - Showed both preventive and therapeutic efficacy.[1][2] | Vehicle |
| OATD-01 | Small molecule CHIT1 inhibitor | Bleomycin-induced pulmonary fibrosis (mouse) | - Demonstrated significant antifibrotic efficacy, reducing the degree of lung fibrosis in a dose-dependent manner. - Showed therapeutic efficacy comparable to Pirfenidone.[2] | Pirfenidone |
| Compound 40 | Dipyrido-pyrimidine scaffold | Bleomycin-induced pulmonary fibrosis (mouse) | - Suppressed chitotriosidase activity by 60% in the murine model.[3] | Not specified |
| Pirfenidone | Pyridone | Bleomycin-induced pulmonary fibrosis (mouse) | - Established anti-fibrotic effects, reducing collagen deposition and inhibiting fibroblast proliferation.[3] | - |
| Nintedanib | Tyrosine kinase inhibitor | Bleomycin-induced pulmonary fibrosis (mouse) | - Demonstrated reduction in fibrosis and lung collagen staining.[4] | - |
Note: Direct head-to-head in vivo comparisons of Kasugamycin with Pirfenidone or Nintedanib under identical experimental conditions are not extensively reported in the currently available literature. The comparisons presented are based on findings from separate studies.
Mechanism of Action: Targeting the CHIT1-TGF-β Axis
A central mechanism underlying the anti-fibrotic effects of these novel inhibitors is the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis. Chitotriosidase 1 (CHIT1) has been identified as a key player that enhances TGF-β signaling.
Kasugamycin exerts its effect by inhibiting the physical association between CHIT1 and TGF-β-associated protein 1 (TGFBRAP1). This disruption leads to a downstream reduction in TGF-β signaling and its pro-fibrotic effects.[1][2]
OATD-01 is a potent and selective inhibitor of CHIT1, thereby directly targeting the enzymatic activity that contributes to the pro-fibrotic environment.[2]
The following diagram illustrates the proposed signaling pathway and the points of intervention for these novel inhibitors.
Caption: CHIT1-TGF-β signaling pathway and inhibitor intervention points.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used and well-characterized model for preclinical testing of anti-fibrotic compounds.
Animal Model:
-
Species: C57BL/6 mice
-
Age/Sex: 6-8 week old, male
Induction of Fibrosis:
-
Agent: Bleomycin sulfate
-
Administration: A single intratracheal or intraperitoneal injection. For a sustained model, repeated intraperitoneal injections (e.g., 0.25 U/mouse) can be administered for 6 consecutive days.[1][5]
Inhibitor Treatment (Example Protocols):
-
Preventive Regimen:
-
Kasugamycin: Intraperitoneal (i.p.) injection of 12.5–100 mg/kg/mouse concurrently with bleomycin challenge.[1]
-
-
Therapeutic Regimen:
-
Kasugamycin: i.p. injection of 50 mg/kg every other day, starting 12 days after the first bleomycin challenge.[1]
-
OATD-01: Oral (p.o.) administration of 30-100 mg/kg once daily, starting from day 7 after bleomycin instillation.[2]
-
Pirfenidone (as comparator): p.o. administration of 250 mg/kg twice daily, starting from day 7.
-
Endpoint Analysis (Typically at Day 21 or 25):
-
Histology: Lung tissue sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Collagen Quantification: Soluble collagen in lung homogenates is measured using the Sircol collagen assay.[1]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed on lung tissue to measure the mRNA levels of pro-fibrotic genes, such as Col1a1, Col3a1, and fibronectin.[1]
-
Pharmacodynamic Markers: Chitinolytic activity in plasma and lung tissue can be measured to confirm target engagement.[2]
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a novel chitinase inhibitor.
Caption: General experimental workflow for in vivo efficacy testing.
Conclusion
Novel chitinase inhibitors, particularly Kasugamycin and OATD-01, demonstrate significant promise as anti-fibrotic agents in preclinical models of pulmonary fibrosis. Their ability to modulate the CHIT1-TGF-β signaling axis provides a strong mechanistic rationale for their therapeutic potential. OATD-01 has already progressed to clinical trials, highlighting the translational potential of this class of inhibitors.[6][7][8] Further head-to-head comparative studies will be crucial to fully elucidate the relative efficacy of these emerging therapies against existing standards of care. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel chitinase inhibitors for fibrotic diseases.
References
- 1. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharm.or.jp [pharm.or.jp]
- 8. An efficient synthesis of argifin: a natural product chitinase inhibitor with chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking OfChi-h-IN-2: A Novel Chitinase Inhibitor for Pest Management
A new frontier in insecticide development, OfChi-h-IN-2, demonstrates potent activity against the European corn borer, Ostrinia nubilalis, by targeting a critical enzyme in the insect's molting process. This comparison guide provides an objective analysis of its performance against established commercial insecticides, supported by available experimental data and detailed methodologies.
This compound, also known as compound TQ19, is a potent inhibitor of OfChi-h, a chitinase enzyme essential for the growth and development of lepidopteran insects like Ostrinia nubilalis.[1] With a Ki value of 0.33 μM, this molecule disrupts the normal degradation of chitin, a key component of the insect exoskeleton, leading to significant inhibition of larval growth.[1] This targeted mode of action presents a promising avenue for developing more selective and environmentally benign insecticides.
Performance Comparison with Commercial Insecticides
The efficacy of chitinase inhibitors like this compound is best understood in the context of existing commercial insecticides. These alternatives range from broad-spectrum neurotoxins to other insect growth regulators that interfere with chitin synthesis.
A closely related compound, OfChi-h-IN-1, which shares the same potency (Ki of 0.33 μM) as this compound, has been reported to exhibit higher insecticidal activity than hexaflumuron, a widely used commercial chitin synthesis inhibitor. Furthermore, recent research on a novel, potent OfChi-h inhibitor, compound 10a, provides concrete efficacy data against a closely related pest, the Asian corn borer (Ostrinia furnacalis), and demonstrates superior performance compared to the commercial insecticides diflubenzuron and chlorbenzuron.[2]
Below is a comparative summary of the insecticidal activity of a potent OfChi-h inhibitor alongside various commercial insecticides against Ostrinia species.
Table 1: Comparative Efficacy of a Potent OfChi-h Inhibitor and Commercial Insecticides against Ostrinia Species
| Insecticide Class | Active Ingredient | Target Pest | Efficacy (LC50) | Mode of Action |
| Chitinase Inhibitor | Compound 10a * | O. furnacalis | 17.0 mg/L [2] | Inhibits chitin degradation |
| Benzoylurea | Diflubenzuron | P. xylostella | Higher than Compound 10a[2] | Inhibits chitin synthesis |
| Benzoylurea | Chlorbenzuron | P. xylostella | Higher than Compound 10a[2] | Inhibits chitin synthesis |
| Benzoylurea | Hexaflumuron | H. armigera | 6.94 µg a.i. ml-1[3] | Inhibits chitin synthesis |
| Benzoylurea | Lufenuron | E. figulilella | 1030.93 ppm[4] | Inhibits chitin synthesis |
| Oxadiazine | Indoxacarb | O. nubilalis | High (90% efficiency)[5] | Sodium channel blocker |
| Pyrethroid | Deltamethrin | O. nubilalis | High (85% efficiency)[5] | Sodium channel modulator |
| Spinosyn | Spinosad | O. nubilalis | Effective against neonate larvae[6] | Nicotinic acetylcholine receptor activator |
| Diamide | Chlorantraniliprole | O. nubilalis | Effective control[7] | Ryanodine receptor modulator |
*Compound 10a is a potent OfChi-h inhibitor with a Ki of 19.4 nM, used here as a proxy for the performance of next-generation chitinase inhibitors like this compound.[2]
Mechanism of Action: Disrupting the Molting Process
Chitin is a vital structural component of an insect's exoskeleton and peritrophic matrix.[8] For an insect to grow, it must periodically shed its old exoskeleton in a process called molting. This process is tightly regulated by hormones and involves the coordinated action of chitin synthesizing and degrading enzymes.[9][10]
Chitinases, like OfChi-h, play a crucial role in degrading the old cuticle, allowing the insect to emerge and for the new, larger exoskeleton to harden.[10][11] By inhibiting this enzyme, this compound prevents the proper breakdown of the old cuticle. This disruption leads to molting failure, developmental defects, and ultimately, the death of the insect larva.[7][9]
Experimental Protocols
The evaluation of insecticide efficacy relies on standardized bioassays. Below are detailed methodologies for key experiments used to assess the performance of insecticides like this compound.
Larval Diet Incorporation Bioassay
This method is used to determine the lethal concentration (LC50) of a stomach poison insecticide.
-
Test Organism: Second or third instar larvae of Ostrinia nubilalis.
-
Insecticide Preparation: A stock solution of this compound or the commercial insecticide is prepared in a suitable solvent (e.g., acetone). Serial dilutions are made to obtain a range of concentrations.
-
Diet Preparation: An artificial diet is prepared and cooled to approximately 50-60°C. The insecticide dilutions are then thoroughly mixed into the diet. A control diet is prepared with the solvent alone.
-
Assay Setup: The treated diet is dispensed into individual wells of a multi-well plate or small containers. One larva is placed in each well.
-
Incubation: The plates are incubated at a controlled temperature and humidity (e.g., 25°C, 65% RH) with a set photoperiod.
-
Data Collection: Larval mortality is recorded at 24, 48, and 72 hours post-treatment.
-
Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality of the test population.
Topical Application Bioassay
This method assesses the contact toxicity of an insecticide.
-
Test Organism: Third instar larvae of Ostrinia nubilalis.
-
Insecticide Preparation: Serial dilutions of the test compound are prepared in a volatile solvent like acetone.
-
Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each larva. Control larvae are treated with the solvent only.
-
Holding: After application, the larvae are transferred to individual containers with an untreated artificial diet.
-
Incubation and Data Collection: The containers are kept under controlled environmental conditions, and mortality is assessed at 24, 48, and 72 hours.
-
Analysis: The lethal dose (LD50), the dose that kills 50% of the test population, is calculated using probit analysis.
Chitinase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the target enzyme.
-
Enzyme Source: Purified OfChi-h enzyme from Ostrinia nubilalis.
-
Substrate: A chromogenic or fluorogenic chitinase substrate (e.g., 4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: The enzyme, substrate, and various concentrations of the inhibitor are mixed in a buffer solution in a microplate. The reaction is incubated at an optimal temperature.
-
Measurement: The product of the enzymatic reaction is measured over time using a spectrophotometer or fluorometer.
-
Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki) are determined from this data.
References
- 1. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]
- 2. Rational design of azo‐aminopyrimidine derivatives as the potent lepidoptera‐exclusive chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. managementjournal.usamv.ro [managementjournal.usamv.ro]
- 6. Topical, residual and ovicidal contact toxicity of three reduced-risk insecticides against the European corn borer, Ostrinia nubilalis (Lepidoptera: Crambidae), on potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 9. Chitinase inhibition induces transcriptional dysregulation altering ecdysteroid-mediated control of Spodoptera frugiperda development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chitinases—Potential Candidates for Enhanced Plant Resistance towards Fungal Pathogens [mdpi.com]
- 11. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
